C.I. Disperse Blue 35
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLITIGRBOEDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073394 | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6 | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Disperse Blue 73 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012222785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione | |
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| Record name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)anthraquinone | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Disperse Blue 35 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Disperse Blue 73 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Disperse Blue 35: A Technical Guide for Researchers
Introduction
C.I. Disperse Blue 35 is a synthetic anthraquinone dye primarily used in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Beyond its industrial applications, it has garnered interest from the scientific community as a model compound for studying dye chemistry, environmental degradation, and for its potential in biomedical research.[3][4] Notably, the designation "Disperse Blue 35" often refers to a technical-grade mixture rather than a single pure compound. This mixture primarily consists of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and biological activities, tailored for researchers and drug development professionals.
Chemical Structure and Properties
The chemical identity of this compound can be complex due to its nature as a technical mixture. The primary CAS number for this mixture is 12222-75-2.[1][5][6][7] However, other CAS numbers, such as 31529-83-6, are often associated with a principal component, 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione.[2][8] The main components of the commercial dye have been identified as 4,5-diamino-1,8-dihydroxyanthraquinone (approximately 62%) and 2,7-diamino-1,8-dihydroxyanthraquinone (approximately 31%).[1]
The core structure is based on anthraquinone, a polycyclic aromatic hydrocarbon, which imparts the dye's characteristic stability and color.[1][4] Its low water solubility is a defining feature of disperse dyes, requiring application from a fine aqueous dispersion.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 12222-75-2 (Technical Mixture) | [1][7][8] |
| Molecular Formula | C₂₀H₁₄N₂O₅ | [1][2][6][8] |
| Molecular Weight | 362.34 g/mol | [1][6][7][8] |
| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | [1][2][8] |
| Appearance | Dark blue or dark brown powder | [7] |
| Solubility | Low in water; slightly soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1][7] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Boiling Point | 758.9 ± 60.0 °C at 760 mmHg | [6] |
| Flash Point | 412.8 ± 32.9 °C | [6] |
| LogP (Octanol-Water) | 4.49 |[1][6] |
Synthesis and Experimental Protocols
Synthesis Pathways
The production of this compound is a multi-step process that can be achieved through several synthetic routes. The most common pathways start from an anthraquinone core and involve a series of nitration, reduction, hydroxylation, and methylation steps.[1][4]
-
Primary Pathway: The foundational synthesis involves the direct methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[3][4] This reaction targets the amino groups and results in a mixture of non-methylated, mono-methylated, and di-methylated derivatives, which together form the final commercial product.[3]
-
Alternative Pathway: Another route begins with 1,8-dihydroxy-anthraquinone. This precursor undergoes nitration, reduction to form the diaminoanthraquinone, followed by hydroxylation and finally, selective methylation of the amino groups.[4]
The reaction conditions, such as temperature, pH, and reactant ratios, are critical parameters that control the extent of methylation and the final composition and purity of the dye.[4]
Caption: Synthesis pathways for this compound.
Comparison of Synthesis Methodologies
Research has explored more sustainable synthesis methods, such as aqueous phase reactions, to improve yield, purity, and reduce environmental impact compared to traditional methods using organic solvents.[3]
Table 2: Comparison of Synthesis Methods for Disperse Blue 35
| Metric | Leuco Compound Method | Aqueous Phase Method |
|---|---|---|
| Yield | 80-85% | 86.5% |
| Purity | 95-97% | 98.4% |
| Reaction Time | 1-4 hours | 2-4 hours |
| Solvent Use | Ethanol (high volume) | Water (low toxicity) |
| Byproducts | Sodium sulfate residues | Minimal inorganic waste |
Data sourced from research comparing synthesis efficiency.[3]
Experimental Protocols
Representative Synthesis Protocol (General Procedure for Butylamination) This protocol is for a related compound, Solvent Blue 35, and illustrates a general laboratory-scale amine substitution reaction on an anthraquinone core.
-
A large molar excess (400-1000 eq.) of n-butylamine is added to a solution of a tosylated anthraquinone derivative in pyridine.
-
The reaction mixture is maintained at 50°C for 2-5 days, with completion monitored by Thin Layer Chromatography (TLC).
-
After cooling, pyridine is removed by co-evaporation with toluene.
-
The product is purified using column chromatography (SiO₂).
-
The collected fraction is evaporated, and the resulting solid is recrystallized from absolute ethanol.[9]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) Due to the multi-component nature of technical-grade Disperse Blue 35, HPLC is the preferred method for separation and analysis.[4]
-
Method: Reverse-phase (RP) HPLC.[10]
-
Column: A C18 column is commonly used.[11]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or, for MS-compatibility, formic acid).[10]
-
Detection: A Photodiode Array (PDA) detector is used for UV-Vis spectral analysis, often in combination with a mass spectrometry (MS) detector for definitive identification of components and impurities.[12]
Toxicology and Biological Activity
Toxicological Profile
This compound is recognized as a health hazard, primarily due to its potential as a skin sensitizer.[8][13][14]
-
Skin Sensitization: It is a known cause of allergic contact dermatitis, which manifests as eczema in sensitized individuals.[6][13] This has led to recommendations against its use in products that have prolonged skin contact.[7][15]
-
Regulatory Status: Its use in tattoo inks and permanent makeup has been restricted in the European Union.[7][8]
-
Environmental Persistence: The stable anthraquinone structure makes Disperse Blue 35 resistant to natural biodegradation.[4] Its high octanol-water partition coefficient (LogP) suggests a potential for persistence and bioaccumulation in aquatic environments.[1]
Table 3: Toxicological Data for Selected Disperse Dyes
| Compound | CAS Number | Primary Toxicological Concern(s) |
|---|---|---|
| This compound | 12222-75-2 | Skin Sensitization (Contact Dermatitis) |
| C.I. Disperse Blue 1 | 2475-45-8 | Carcinogenicity, Skin Sensitization |
| C.I. Disperse Blue 106 | 12223-01-7 | Skin Sensitization (Contact Dermatitis) |
| C.I. Disperse Orange 3 | 730-40-5 | Skin Sensitization |
Photochemical Activity and ROS Generation
Disperse Blue 35 exhibits significant photosensitizing properties. Upon exposure to visible light, it can generate reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. This activity is implicated in cases of photocontact dermatitis.[1]
-
Mechanism: The dye absorbs light, forming an excited triplet state. This excited molecule can then react with molecular oxygen to produce singlet oxygen (¹O₂) or participate in electron transfer reactions to form superoxide radicals (O₂⁻).[1]
Caption: Photochemical generation of ROS by Disperse Blue 35.
Potential Applications in Research
While primarily an industrial dye, preliminary research has explored the potential of this compound in other scientific domains.
-
Biomarker for Cell Staining: Studies have shown that the dye can selectively stain lysosomes, the waste disposal organelles within cells. This property allows it to be used as a biomarker to visualize and study lysosomal function.[1]
-
Antimicrobial Properties: Some research indicates that Disperse Blue 35 exhibits antibacterial activity against certain bacterial strains, though the mechanism is not well understood.[1][4]
-
Drug Development Context: While direct pharmaceutical applications are not established, some studies have suggested that Disperse Blue 35 and related anthraquinone structures may possess anti-cancer, anti-inflammatory, and neuroprotective effects. However, this research is in its early stages and requires further investigation.[3]
Conclusion
This compound is a chemically complex and industrially significant anthraquinone dye. For researchers, it presents a dual character: a toxicological agent with known skin-sensitizing and photosensitizing properties, and a compound of interest for its potential applications in cell biology and antimicrobial research. Its nature as a technical mixture poses analytical challenges but also makes it a valuable model for developing and validating advanced separation techniques. A thorough understanding of its chemical properties, synthesis, and biological interactions is essential for its safe handling and for exploring its future potential in scientific and biomedical fields.
References
- 1. Buy this compound | 12222-75-2 [smolecule.com]
- 2. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]
- 3. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 4. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. disperse blue 35 | CAS#:12222-75-2 | Chemsrc [chemsrc.com]
- 7. Disperse Blue 35 – Wikipedia [de.wikipedia.org]
- 8. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solvent Blue 35 synthesis - chemicalbook [chemicalbook.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sdc.org.uk [sdc.org.uk]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of anthraquinone dyes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The guide includes detailed data on the properties of representative anthraquinone dyes, standardized experimental protocols for their determination, and visualizations of key biological and experimental processes.
Core Physical and Chemical Properties
Anthraquinone dyes are a significant class of colorants characterized by the anthraquinone core structure. Their properties can be extensively modified by the introduction of various substituents, leading to a wide spectrum of colors and applications.
Data Presentation of Representative Anthraquinone Dyes
The following tables summarize key quantitative data for a selection of commercially and biologically important anthraquinone dyes, facilitating easy comparison.
Table 1: General and Physical Properties of Selected Anthraquinone Dyes
| Dye Name (C.I. Name) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Alizarin (Mordant Red 11) | 72-48-0 | C₁₄H₈O₄ | 240.21 | 289-290 | 430 | Orange-red needles |
| Quinizarin | 81-64-1 | C₁₄H₈O₄ | 240.21 | 200-202 | - | Orange-red powder |
| Disperse Red 60 | 17418-58-5 | C₂₀H₁₃NO₄ | 331.32 | 185 | - | Dark red solid[1] |
| Disperse Blue 72 | 12217-81-1 | C₂₁H₁₅NO₃ | 329.35 | 186.1 | 520.7 | Bright reddish-blue powder[2][3][4] |
| Vat Yellow 4 | 128-66-5 | C₂₄H₁₂O₂ | 332.35 | - | 429.48 | Yellow-brown powder[5][6] |
| Acid Blue 25 | 6408-78-2 | C₂₀H₁₃N₂NaO₅S | 416.38 | >300 | - | Blue powder[7] |
| Reactive Blue 19 | 2580-78-1 | C₂₂H₁₆N₂Na₂O₁₁S₃ | 626.55 | - | - | Blue powder[8] |
Table 2: Solubility Properties of Selected Anthraquinone Dyes
| Dye Name | Water Solubility | Organic Solvent Solubility |
| Alizarin | Slightly to sparingly soluble. | Soluble in hexane and chloroform.[9] |
| Quinizarin | Insoluble. | Soluble in ether and to a certain extent in strong bases. Soluble in organic solvents like oil.[10] |
| Disperse Red 60 | Insoluble.[1][11] | Soluble in dichloromethane.[1] Soluble in 50% acetone (red), soluble in tetrahydro-naphthalene and xylene.[4] |
| Disperse Blue 72 | Sparingly soluble. | - |
| Vat Yellow 4 | Insoluble.[5] | Soluble in xylene, nitrobenzene, and tetrahydronaphthalene; slightly soluble in acetone, ethanol, benzene, chloroform, toluene, and pyridine.[5] |
| Acid Blue 25 | Soluble.[12] | Soluble in acetone and ethanol.[7][12] |
| Reactive Blue 19 | Soluble. | - |
Table 3: Spectroscopic and Electrochemical Properties of Selected Anthraquinone Dyes
| Dye Name | λmax (nm) | Solvent | Redox Potential (E₁/₂) |
| Alizarin | - | - | - |
| Quinizarin | - | - | - |
| Disperse Red 60 | - | - | - |
| Disperse Blue 72 | - | - | - |
| Vat Yellow 4 | - | - | - |
| Acid Blue 25 | 600 | - | - |
| Reactive Blue 19 | 592 | pH 7.0 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the physical and chemical properties of anthraquinone dyes.
Determination of Melting Point
The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.
Methodology: Thiele Tube Method [13]
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid such as mineral oil or silicone oil.
-
Heating: The side arm of the Thiele tube is gently heated using a Bunsen burner or a micro-burner. The design of the tube facilitates convection currents, ensuring uniform heating of the liquid bath. The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range (0.5-1°C) is indicative of a pure compound.
UV-Visible (UV-Vis) Spectroscopy for Spectral Analysis
UV-Vis spectroscopy is used to determine the absorption spectrum of a dye, providing information about its electronic transitions and color.
Methodology: Determination of λmax [3][14]
-
Solution Preparation: A stock solution of the anthraquinone dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent (e.g., ethanol, water, or DMF) in a volumetric flask. A series of standard solutions of known, lower concentrations are then prepared by serial dilution of the stock solution.
-
Instrument Calibration (Blanking): The spectrophotometer is calibrated using a cuvette filled with the pure solvent that was used to prepare the dye solutions. This "blank" solution is used to set the absorbance to zero across the desired wavelength range.[15]
-
Sample Measurement: The blank cuvette is rinsed and then filled with one of the standard dye solutions. The cuvette is placed in the spectrophotometer.
-
Data Acquisition: The absorbance of the sample is measured over a specific wavelength range (e.g., 380-800 nm for visible dyes).[15] The instrument plots absorbance versus wavelength.
-
Determination of λmax: The wavelength at which the maximum absorbance occurs is identified from the spectrum. This is the λmax of the dye under the specific solvent conditions. For C.I. Reactive Blue 19, a visible peak is observed at 592 nm at pH 7.0, which is attributed to the blue color of the dye's chromophore. An additional peak in the UV region (200-300 nm) is due to the anthraquinone structure.
Cyclic Voltammetry for Electrochemical Analysis
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.
Methodology: Analysis of Anthraquinone Derivatives
-
Electrolyte Solution Preparation: An electrolyte solution is prepared by dissolving a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in an appropriate aprotic solvent like N,N-dimethylformamide (DMF).
-
Sample Preparation: The anthraquinone dye derivative is dissolved in the electrolyte solution to a known concentration (e.g., 2-5 mM).
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The prepared sample solution is placed in the electrochemical cell, and the electrodes are immersed.
-
Deaeration: The solution is purged with an inert gas, such as argon, for a period of time (e.g., 1 hour) to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 200 mV/s). The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.
-
Data Analysis: The voltammogram is analyzed to determine the half-wave potential (E₁/₂), which provides information about the redox potential of the anthraquinone dye. For calibration, a standard with a known redox potential, such as ferrocene, can be measured under the same conditions.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological mechanisms and experimental processes relevant to anthraquinone dyes.
Caption: Mechanism of Topoisomerase II inhibition by Doxorubicin.
Caption: Experimental workflow for anticancer screening of anthraquinone derivatives.
References
- 1. quinizarin [chemister.ru]
- 2. echemi.com [echemi.com]
- 3. haihangchem.com [haihangchem.com]
- 4. Disperse blue 72|CAS No.6408-72-6|Dispersol Violet B-G;Resolin Blue RRL|C.I.62025 [xcolorpigment.com]
- 5. chembk.com [chembk.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. ACID BLUE 25 CAS#: 6408-78-2 [m.chemicalbook.com]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 9. 1,4-Dihydroxyanthraquinone | 81-64-1 [chemicalbook.com]
- 10. Investigation into solid and solution properties of quinizarin - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]
- 11. Acid Blue 25 - Wikipedia [en.wikipedia.org]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 1,8-diamino-4,5-dihydroxyanthraquinone, a significant dye molecule with applications in various scientific and industrial fields. This document details the core synthetic methodology, including experimental protocols and quantitative data, to assist researchers in the successful preparation of this compound.
Introduction
1,8-diamino-4,5-dihydroxyanthraquinone is a key anthraquinone derivative characterized by its vibrant color and potential for further chemical modification. Its structural features, including the presence of both amino and hydroxyl groups on the anthraquinone scaffold, make it a valuable intermediate in the synthesis of more complex dyes and functional materials. Understanding its synthesis is crucial for researchers in materials science, medicinal chemistry, and industrial dyeing processes.
Core Synthesis Pathway
The most direct and established synthetic route to 1,8-diamino-4,5-dihydroxyanthraquinone involves a two-step process commencing from 1,8-dihydroxyanthraquinone, also known as chrysazin. The pathway can be summarized as follows:
-
Nitration: The selective nitration of 1,8-dihydroxyanthraquinone at the 4 and 5 positions to yield 4,5-dinitro-1,8-dihydroxyanthraquinone.
-
Reduction: The subsequent reduction of the two nitro groups of 4,5-dinitro-1,8-dihydroxyanthraquinone to the corresponding amino groups, affording the final product, 1,8-diamino-4,5-dihydroxyanthraquinone.
This synthetic approach is illustrated in the workflow diagram below.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone.
Step 1: Synthesis of 4,5-Dinitro-1,8-dihydroxyanthraquinone (Nitration)
This protocol is adapted from established industrial processes for the nitration of dihydroxyanthraquinones.[1][2]
Materials:
-
1,8-Dihydroxyanthraquinone (Chrysazin)
-
Concentrated Sulfuric Acid (96-98%)
-
Boric Acid
-
Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid.
-
Cool the resulting solution to a temperature between -10°C and 30°C.
-
Slowly add 0.50-0.55 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise to the reaction mixture while maintaining the temperature within the specified range.
-
After the addition is complete, continue stirring the mixture for a designated period to ensure the completion of the nitration reaction.
-
Carefully add water to the reaction mixture to adjust the sulfuric acid concentration to 80-100% (preferably 85-90%). This will induce the precipitation of the product.
-
Cool the mixture to 20-25°C and filter the crystalline precipitate.
-
Wash the collected solid with 88% sulfuric acid and then with water until the washings are neutral.
-
Dry the product to obtain 4,5-dinitro-1,8-dihydroxyanthraquinone.
Logical Workflow for Nitration:
Step 2: Synthesis of 1,8-Diamino-4,5-dihydroxyanthraquinone (Reduction)
The reduction of the dinitro intermediate can be achieved using various reducing agents. A common and effective method involves the use of iron in an acidic medium. An alternative method using sodium sulfide is also presented, based on the reduction of the isomeric 1,5-dihydroxy-4,8-dinitroanthraquinone.[3]
Method A: Reduction with Iron
Materials:
-
4,5-Dinitro-1,8-dihydroxyanthraquinone
-
Iron powder
-
Acetic Acid (glacial) or Hydrochloric Acid (dilute)
-
Water
Procedure:
-
Suspend the 4,5-dinitro-1,8-dihydroxyanthraquinone in a mixture of water and a small amount of acetic acid or dilute hydrochloric acid in a reaction flask.
-
Heat the suspension with stirring.
-
Gradually add iron powder to the heated suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reaction temperature.
-
After the addition of iron is complete, continue to heat and stir the mixture until the reaction is complete (indicated by a color change from a reddish-brown suspension to a deep blue solution/suspension).
-
Filter the hot reaction mixture to remove the iron sludge.
-
Cool the filtrate to allow the 1,8-diamino-4,5-dihydroxyanthraquinone to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry.
Method B: Reduction with Sodium Sulfide
Materials:
-
4,5-Dinitro-1,8-dihydroxyanthraquinone
-
Sodium sulfide (Na₂S)
-
Water
Procedure:
-
Prepare a solution of sodium sulfide in water.
-
Add the 4,5-dinitro-1,8-dihydroxyanthraquinone to the sodium sulfide solution with stirring.
-
Heat the mixture to facilitate the reduction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry to yield 1,8-diamino-4,5-dihydroxyanthraquinone.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone.
| Step | Product | Yield | Purity | Reference |
| Nitration | 4,5-Dinitro-1,8-dihydroxyanthraquinone | 95.1% - 99.2% | Contains minor isomers (e.g., 2,5-dinitro) | [1] |
| Reduction | 1,8-Diamino-4,5-dihydroxyanthraquinone | Not explicitly reported | High purity achievable after purification | - |
Purification and Characterization
Purification of the final product, 1,8-diamino-4,5-dihydroxyanthraquinone, can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water or by column chromatography.
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, hydroxyl, and quinone carbonyls).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
The synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone involves the use of strong acids, and potentially flammable and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to their use.
Conclusion
The synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone via the nitration of 1,8-dihydroxyanthraquinone followed by the reduction of the resulting dinitro compound is a well-established and efficient method. This technical guide provides the necessary details for researchers to successfully synthesize this important dye molecule. Further optimization of the reduction step and detailed characterization of the final product are recommended for specific research applications.
References
- 1. US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 2. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 3. 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | 145-49-3 [chemicalbook.com]
Spectroscopic Profile of C.I. Disperse Blue 35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the anthraquinone dye, C.I. Disperse Blue 35. Due to the limited availability of complete, experimentally-derived spectra for this specific compound in publicly accessible literature, this document consolidates known information and supplements it with data from structurally similar compounds to provide a predictive and interpretive framework.
Chemical Structure and Identity
This compound is primarily identified as 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione . However, it is crucial to note that some sources indicate that commercial Disperse Blue 35 may exist as a mixture, potentially including methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone. This structural ambiguity should be considered when analyzing spectroscopic data.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione |
| C.I. Name | Disperse Blue 35 |
| CAS Number | 12222-75-2 |
| Molecular Formula | C₂₀H₁₄N₂O₅ |
| Molecular Weight | 362.34 g/mol |
| Chemical Class | Anthraquinone Dye |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of anthraquinone dyes is characterized by electronic transitions within the aromatic system. Typically, these dyes exhibit strong π → π* absorption bands in the 220–350 nm region and a weaker, longer-wavelength n → π* absorption band, which is responsible for their color.
Table 2: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent | Reference |
| λmax (Calculated) | 580 nm | Not Specified | [1] |
| Typical π → π Transitions | 220 - 350 nm | General | [2] |
| Typical n → π Transition | ~400 nm | General | [2] |
The calculated maximum absorption (λmax) at 580 nm is consistent with the blue color of the dye. The exact position and intensity of the absorption bands are influenced by the solvent polarity and the specific substitution pattern on the anthraquinone core.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3500 - 3300 | O-H Stretching (phenolic), N-H Stretching (amino) | Broad, Medium-Strong |
| 3100 - 3000 | Aromatic C-H Stretching | Medium-Weak |
| 1670 - 1630 | C=O Stretching (quinone) | Strong |
| 1620 - 1580 | C=C Stretching (aromatic), N-H Bending | Medium-Strong |
| 1500 - 1400 | C=C Stretching (aromatic) | Medium |
| 1300 - 1200 | C-O Stretching (phenolic), C-N Stretching (aromatic amine) | Medium-Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. No experimental NMR data for this compound has been found in the reviewed literature. However, expected chemical shift regions can be predicted based on the analysis of its structural components and data from related compounds like 1,5-diaminoanthraquinone.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Anthraquinone Core) | 7.0 - 8.5 | Multiplets |
| Aromatic Protons (Hydroxyphenyl Group) | 6.5 - 7.5 | Doublets |
| Amino Protons (-NH₂) | 5.0 - 7.0 | Broad Singlet |
| Hydroxyl Protons (-OH) | 9.0 - 12.0 | Broad Singlet |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | 180 - 190 |
| Aromatic Carbons (C-O, C-N) | 140 - 160 |
| Aromatic Carbons (C-C, C-H) | 110 - 135 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These should be adapted and optimized for the specific instrumentation and sample characteristics.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and any other significant absorption peaks.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the dye with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct measurement of the solid powder.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Background Scan: Perform a background scan of the empty sample compartment or the ATR crystal.
-
Measurement: Place the sample in the beam path and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.
NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the dye in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid interfering signals and ensure sample solubility.
-
Instrumentation: Use a high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Standard pulse sequences should be employed. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Analyze the integration of ¹H signals and the splitting patterns (multiplicity) to deduce the connectivity of protons.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a dye like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Thermal Stability and Decomposition of Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 35 is an anthraquinone-based dye recognized for its application in the textile industry, particularly for dyeing synthetic fibers such as polyester.[1] Its performance and safety are intrinsically linked to its thermal stability. This technical guide provides an in-depth analysis of the thermal stability and decomposition of Disperse Blue 35, drawing upon available data for anthraquinone dyes. It includes a summary of what is known about its thermal properties, detailed experimental protocols for relevant analytical techniques, and a discussion of its decomposition characteristics.
Introduction
Disperse Blue 35, a member of the anthraquinone dye family, is utilized in high-temperature dyeing processes, making its thermal stability a critical parameter.[2][3] Anthraquinone dyes are known for their chemical stability and good lightfastness, which are desirable properties in textiles.[4] Understanding the thermal behavior of Disperse Blue 35 is essential for ensuring process safety, product quality, and for assessing its environmental and toxicological profile, especially as some research has explored potential biomedical applications of this dye, such as anti-cancer and anti-inflammatory effects.[]
This guide will focus on the principles of thermal analysis as applied to Disperse Blue 35, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific quantitative data for Disperse Blue 35 is not widely published, this document will provide a framework for its evaluation based on the known behavior of structurally similar anthraquinone dyes.
Thermal Stability Analysis: Quantitative Data
| Parameter | Expected Value/Range for Anthraquinone Dyes | Significance for Disperse Blue 35 |
| Melting Point (Tm) | Typically >150 °C | A sharp melting peak would indicate high purity. A broad peak may suggest impurities.[2] |
| Onset Decomposition Temperature (TGA) | Varies, but generally high due to stable aromatic structure | Indicates the initiation of significant mass loss due to decomposition. |
| Maximum Decomposition Rate Temperature (DTG) | Dependent on heating rate and atmosphere | Corresponds to the temperature of the most rapid weight loss. |
| Decomposition Enthalpy (DSC) | Typically exothermic | The release of heat during decomposition can be a measure of the energy of the process. For some anthraquinone compounds, an endothermic melting peak is followed by an exothermic decomposition at higher temperatures.[2] |
Experimental Protocols
To assess the thermal stability of Disperse Blue 35, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[2]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.
Objective: To determine the onset temperature of decomposition and the mass loss profile of Disperse Blue 35.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of Disperse Blue 35 powder into a clean, tared TGA crucible (typically alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
The onset decomposition temperature is determined from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of Disperse Blue 35.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of Disperse Blue 35 into a DSC pan (typically aluminum). Seal the pan hermetically to contain any volatile decomposition products. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample and reference at a starting temperature of 30 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected decomposition point (as determined by TGA).
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Endothermic events (e.g., melting) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up.
-
The melting point is determined as the onset or peak of the melting endotherm.
-
The enthalpy of transitions is calculated by integrating the area under the respective peaks.
-
Visualization of Workflows and Processes
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for conducting a thermal analysis of Disperse Blue 35.
References
Ecotoxicology and Environmental Fate of Disperse Blue 35: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 35 (CAS No. 12222-75-2) is an anthraquinone dye widely used in the textile industry for coloring synthetic fibers such as polyester. Due to its chemical stability and low water solubility, concerns have been raised regarding its environmental persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific knowledge on the ecotoxicology and environmental fate of Disperse Blue 35, with a focus on quantitative data, experimental methodologies, and key environmental processes.
Chemical and Physical Properties
Disperse Blue 35 is characterized by its complex and stable molecular structure, which contributes to its persistence in the environment.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 12222-75-2 | [1] |
| Molecular Formula | C₂₀H₁₄N₂O₅ | [2] |
| Molecular Weight | 362.34 g/mol | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.49 | [1][2] |
| Water Solubility | Approx. 30 mg/L | [3] |
The high Log Kₒw value indicates a strong tendency for Disperse Blue 35 to partition from water into fatty tissues, suggesting a high potential for bioaccumulation in aquatic organisms.[1][2] Its low water solubility influences its transport and fate in the environment, with a strong affinity for adsorption to solid matrices.[1]
Environmental Fate
Biodegradation
Disperse Blue 35 is not readily biodegradable.[1] Studies have shown that its intricate aromatic structure is resistant to breakdown by microorganisms in conventional wastewater treatment systems and natural environments.[1]
Table 1: Ready Biodegradability of Disperse Blue 35
| Test Guideline | Inoculum | Exposure Time (days) | Result | Conclusion | Reference |
| OECD 301B | Activated sludge | 28 | Not readily biodegradable | Persistent in the environment | [1] |
Environmental Persistence and Transport
The inherent stability and resistance to biodegradation of Disperse Blue 35 contribute to its long environmental half-life and potential for long-range transport.[1] In aquatic systems, due to its low water solubility, it has a strong affinity for suspended solids, sediments, and microplastics.[1] This adsorption to particulate matter is a primary mechanism governing its transport and fate.[1]
Ecotoxicology
The ecotoxicological profile of Disperse Blue 35 indicates potential risks to aquatic organisms. While specific data for Disperse Blue 35 is limited, studies on other anthraquinone dyes provide insights into its potential effects.
Table 2: Aquatic Ecotoxicity of Anthraquinone Dyes (as proxies for Disperse Blue 35)
| Test Organism | Dye | Endpoint | Value | Exposure Time | Test Guideline | Reference |
| Daphnia similis | Dermocybin | EC₅₀ | 0.51 mg/L | 48 hours | Not specified | [4] |
| Danio rerio (embryos) | Dermocybin | LC₅₀ (extrapolated) | 2.44 mg/L | Not specified | Not specified | [4] |
| Daphnia similis | Emodin | EC₅₀ | 130 µg/L | 48 hours | Not specified | [5] |
| Danio rerio (embryos) | Emodin | LC₅₀ | 25 µg/L | 96 hours | Not specified | [5] |
These data on related compounds suggest that anthraquinone dyes can be toxic to aquatic invertebrates and fish at low concentrations. The high lipophilicity of Disperse Blue 35 also suggests that bioaccumulation through the food chain is a potential route of exposure for aquatic organisms.[2]
Human Health Effects
Disperse Blue 35 is a known skin sensitizer and has been associated with allergic contact dermatitis.[3] The primary route of human exposure is through dermal contact with textiles colored with this dye.[3]
Table 3: Mammalian Toxicity of Disperse Blue 35
| Test Organism | Endpoint | Value | Route of Exposure | Reference |
| Rat | LD₅₀ | >2000 mg/kg | Oral | [3] |
Experimental Protocols
Detailed methodologies for assessing the ecotoxicology and environmental fate of chemicals like Disperse Blue 35 are provided in standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of daphnids are immobilized (EC₅₀) after 48 hours of exposure.
-
Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae, typically over 72 hours, to determine the concentration that inhibits growth by 50% (IC₅₀).
Biodegradability Testing
-
Ready Biodegradability (OECD 301): This series of tests (e.g., OECD 301B - CO₂ Evolution Test) evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.
Soil Sorption Testing
-
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This guideline describes a method to measure the adsorption and desorption of a chemical to soil, providing a soil organic carbon-water partitioning coefficient (Koc).
Visualizations
Caption: Environmental fate pathway of Disperse Blue 35.
Caption: Generalized workflow for aquatic ecotoxicity testing.
Conclusion
Disperse Blue 35 is a persistent organic pollutant with a high potential for bioaccumulation in aquatic ecosystems. Its resistance to biodegradation and strong affinity for sediments indicate that it can remain in the environment for extended periods. While specific ecotoxicity data for Disperse Blue 35 is scarce, information on structurally related anthraquinone dyes suggests a potential for adverse effects on aquatic organisms at low concentrations. Further research is needed to fully characterize the environmental risks associated with Disperse Blue 35 and to develop effective strategies for its removal from textile effluents. The standardized experimental protocols outlined in this guide provide a framework for generating the necessary data for a comprehensive risk assessment.
References
- 1. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 12222-75-2 [smolecule.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Research Applications of C.I. Disperse Blue 35: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Exploration of a Versatile Anthraquinone Dye in Biomedical Research
C.I. Disperse Blue 35, a synthetic anthraquinone dye primarily utilized in the textile industry, is emerging as a compound of interest in various biomedical research applications. Its unique chemical structure and properties have prompted investigations into its potential as a cellular biomarker, as well as its antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a comprehensive overview of the current research on this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers, scientists, and drug development professionals in exploring its potential.
Cellular Staining and Imaging Applications
One of the notable applications of this compound is its use as a fluorescent probe for cellular imaging, specifically for the selective staining of lysosomes.[1] Lysosomes are acidic organelles crucial for cellular degradation and recycling processes, and their visualization is essential for studying various cellular functions and disease states.
Lysosome Staining
While a specific, validated protocol for using this compound for lysosome staining is not extensively documented in publicly available literature, its properties as a hydrophobic, weakly basic molecule suggest a mechanism of accumulation in acidic organelles similar to other lysosomotropic dyes. The following is a generalized protocol adapted from established methods for other lysosomal stains and should be optimized for specific cell types and experimental conditions.
Experimental Protocol: Generalized Lysosome Staining
-
Cell Preparation: Plate adherent cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached. For suspension cells, culture them in appropriate flasks.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but can be started in the low micromolar range.
-
Staining: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove the excess dye.
-
Imaging: Mount the coverslips with an appropriate mounting medium on a glass slide. For live-cell imaging, use a chambered coverglass or an imaging dish. Visualize the stained lysosomes using a fluorescence microscope with a suitable filter set for blue fluorescence.
Antimicrobial Activity
Preliminary research suggests that this compound possesses antimicrobial properties against certain bacterial strains.[1] However, there is a lack of specific data in the reviewed literature detailing the minimum inhibitory concentrations (MICs) against common pathogens like Staphylococcus aureus and Escherichia coli. Further investigation is required to quantify its efficacy and spectrum of activity.
Anticancer Potential
The anticancer properties of this compound are an area of active investigation.[] As an anthraquinone derivative, its potential mechanism of action may be similar to other compounds in this class, which are known to exert cytotoxic effects on cancer cells through various mechanisms, including DNA intercalation and inhibition of topoisomerase II.
Table 1: Cytotoxicity of a Novel Disperse Dye (for contextual purposes)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HePG-2 | Liver Cancer | 23.4 |
| MCF-7 | Breast Cancer | 62.2 |
| HCT-116 | Colon Cancer | 28 |
| A-549 | Lung Cancer | 53.6 |
| Note: This data is for a different novel disperse dye and is provided for contextual understanding of the potential activity of this class of compounds. The IC50 values for this compound may differ. |
General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory and Neuroprotective Effects
Recent studies have explored the potential anti-inflammatory and neuroprotective properties of this compound.[] The anti-inflammatory effects are thought to be mediated through the inhibition of key inflammatory pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
Anthraquinone compounds have been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. The proposed mechanism involves the suppression of pro-inflammatory cytokine production.
Below is a conceptual diagram of the NF-κB signaling pathway and the potential point of inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for Dyeing Polyester with C.I. Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale dyeing of polyester substrates with C.I. Disperse Blue 35. The information is intended to guide researchers in achieving consistent and reproducible dyeing results for various research and development applications.
Overview of this compound
This compound is an anthraquinone dye known for its blue to dark blue shades on polyester fibers.[1] Like other disperse dyes, it is non-ionic and has low water solubility, making it suitable for dyeing hydrophobic fibers like polyester. The dyeing process typically requires high temperatures (above 100°C) to facilitate the swelling of the polyester fibers, allowing the dye molecules to penetrate and become trapped within the polymer structure.
Laboratory Dyeing Methods
Three primary methods are employed for dyeing polyester with disperse dyes in a laboratory setting: High-Temperature Exhaust Dyeing, Thermosol Dyeing, and Carrier Dyeing. The choice of method depends on the available equipment, the specific polyester substrate, and the desired outcome.
High-Temperature (HT) Exhaust Dyeing
This is the most common and efficient method for achieving deep shades with good fastness properties on polyester. The process is carried out in a sealed dyeing vessel under pressure, allowing the dyeing temperature to be raised to 130-135°C.
-
Preparation of the Dyebath:
-
Calculate the required amounts of this compound, dispersing agent, leveling agent, and acetic acid based on the weight of the fabric (o.w.f.) and the desired liquor ratio (e.g., 1:10 to 1:15).[2]
-
Create a paste of the disperse dye with a small amount of dispersing agent and tepid water.
-
Add the dye paste to the required volume of water in the dyeing vessel.
-
Add the remaining auxiliaries (dispersing agent, leveling agent) to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2]
-
-
Dyeing Procedure:
-
Introduce the pre-wetted polyester fabric into the dyebath at approximately 60°C.
-
Seal the dyeing vessel and raise the temperature to 130°C at a controlled rate of 1-2°C per minute.
-
Maintain the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.
-
Cool the dyebath to 60-70°C at a controlled rate.
-
Rinse the dyed fabric with hot water, followed by a cold water rinse.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath containing:
-
Caustic Soda (NaOH): 2 g/L
-
Sodium Hydrosulphite (Na₂S₂O₄): 2 g/L
-
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid.
-
Finally, rinse with cold water and air dry.
-
Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.
Thermosol Dyeing
The Thermosol method is a continuous process suitable for dyeing woven or knitted polyester fabrics. It involves padding the fabric with a dye dispersion followed by a high-temperature dry heat treatment to fix the dye.
-
Padding Liquor Preparation:
-
Prepare a padding liquor containing this compound, a dispersing agent, a migration inhibitor, and a thickening agent.
-
Ensure the dye is well dispersed to prevent specking.
-
The pH of the padding liquor should be adjusted to 4.5-5.5 with acetic acid.
-
-
Padding and Drying:
-
Pad the polyester fabric through the liquor using a laboratory padding mangle to achieve a uniform wet pick-up (typically 60-70%).
-
Dry the padded fabric immediately and evenly, often using an infrared pre-dryer followed by a hot flue dryer at 100-120°C. Careful drying is crucial to prevent dye migration.
-
-
Thermofixation:
-
Pass the dried fabric through a thermofixation unit (e.g., a laboratory stenter or oven) at a high temperature, typically between 190°C and 220°C, for 60-90 seconds. The exact temperature and time will depend on the fabric construction and the specific dye characteristics.
-
-
After-treatment:
-
After thermofixation, the fabric is rinsed to remove unfixed dye and auxiliaries.
-
A reduction clearing treatment, as described in the high-temperature exhaust dyeing protocol, is highly recommended to improve fastness properties.
-
Caption: Thermosol Dyeing Workflow for Polyester.
Carrier Dyeing
This method allows for the dyeing of polyester at or near the boiling point of water (around 100°C) at atmospheric pressure. It utilizes chemical agents called "carriers" that swell the polyester fibers, facilitating dye penetration. This method is often used when high-temperature equipment is unavailable.
-
Dyebath Preparation:
-
Prepare the dyebath with this compound, a dispersing agent, a suitable carrier (e.g., a methyl naphthalene-based or ortho-phenylphenol-based carrier), and acetic acid.
-
The amount of carrier typically ranges from 2 to 5 g/L.
-
Adjust the pH to 4.5-5.5.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted polyester fabric into the dyebath at 60°C.
-
Run the fabric for 10-15 minutes to ensure even absorption of the carrier.
-
Add the dispersed dye to the bath.
-
Raise the temperature to the boil (98-100°C) at a rate of 1-2°C per minute.
-
Maintain the temperature at the boil for 60-90 minutes.
-
Cool the dyebath to 60-70°C before rinsing.
-
-
After-treatment:
-
Thorough rinsing is essential to remove the carrier, as residual carrier can negatively impact the lightfastness of the dyeing and may cause an undesirable odor.
-
Perform a reduction clearing as described in the high-temperature exhaust dyeing protocol. This step is crucial for removing both unfixed dye and residual carrier.
-
Quantitative Data
The following tables summarize typical quantitative data for the dyeing of polyester with disperse dyes. It is important to note that specific results for this compound may vary, and it is recommended to perform preliminary experiments to optimize the parameters for a specific application.
Table 1: Typical Recipe for High-Temperature Exhaust Dyeing of Polyester
| Component | Concentration (% o.w.f.) | Purpose |
| This compound | 0.5 - 4.0 | Colorant |
| Dispersing Agent | 1.0 - 2.0 | Prevents dye agglomeration |
| Leveling Agent | 0.5 - 1.0 | Promotes even dye uptake |
| Acetic Acid | As required | To maintain pH 4.5-5.5 |
| Process Parameters | Value | |
| Liquor Ratio | 1:10 - 1:15 | |
| Dyeing Temperature | 130°C | |
| Dyeing Time | 30 - 60 min |
Table 2: ISO Fastness Properties of this compound on Polyester
| Fastness Test | Fading | Staining |
| Ironing | 4-5 | 3-4 |
| Light | 6 | - |
| Perspiration | 5 | 5 |
| Washing | 4-5 | 3-4 |
Source: Data compiled from publicly available industry resources.[1] Ratings are on a scale of 1 to 5 for staining and 1 to 8 for lightfastness, where a higher number indicates better fastness.
Table 3: Influence of Dyeing Temperature on Color Strength (K/S) of Disperse Dyes on Polyester
| Dyeing Temperature (°C) | Relative Color Strength (K/S) |
| 100 | Low |
| 110 | Moderate |
| 120 | High |
| 130 | Very High (Optimal) |
| 140 | High (potential for dye degradation) |
Note: This table illustrates the general trend for disperse dyes. The optimal temperature for this compound should be determined experimentally. The rate of dye uptake and total dye uptake generally increase with an increase in temperature.[2]
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Disperse dyes are fine powders and can cause respiratory irritation. Handle with care to avoid creating dust.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for specific handling and disposal information.
Conclusion
The successful laboratory dyeing of polyester with this compound can be achieved using high-temperature exhaust, thermosol, or carrier dyeing methods. The high-temperature exhaust method is generally preferred for achieving the best color yield and fastness properties. Careful control of dyeing parameters such as temperature, time, pH, and the use of appropriate auxiliaries is critical for obtaining reproducible results. A thorough after-treatment process, including reduction clearing, is essential for achieving optimal fastness.
References
Application Notes: C.I. Disperse Blue 35 as a Fluorescent Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Action
C.I. Disperse Blue 35 is a lipophilic molecule, which facilitates its passage across cellular membranes. Its potential applications in cell biology are twofold, stemming from two key characteristics:
-
Photosensitization and Reactive Oxygen Species (ROS) Generation: Upon excitation with light of an appropriate wavelength (known to absorb around 624 nm), this compound can act as a photosensitizer, transferring energy to molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This property can be harnessed to induce localized oxidative stress for therapeutic purposes (photodynamic therapy) or to study cellular responses to ROS.
-
Lysosome Staining: There are indications that this compound may accumulate in acidic organelles, such as lysosomes. This is a common characteristic of weakly basic amines, which become protonated and trapped within the low pH environment of the lysosome. This suggests its potential use as a fluorescent marker for visualizing and tracking these organelles.
Quantitative Data Summary
A comprehensive summary of the quantitative photophysical properties of this compound in a cellular environment is currently limited in published literature. The following table presents the known data and highlights the parameters that require experimental determination.
| Property | Value/Range | Remarks |
| Chemical Formula | C₂₀H₁₄N₂O₅ | |
| Molecular Weight | 362.34 g/mol | |
| Absorption Maximum (λabs) | ~624 nm | In organic solvents. The absorption in aqueous/cellular environments may differ. |
| Emission Maximum (λem) | Not Available | Crucial parameter to be determined experimentally. |
| Stokes Shift | Not Available | Dependent on the emission maximum. |
| Molar Extinction Coefficient (ε) | Not Available | Important for quantitative applications. |
| Quantum Yield (Φ) | Not Available | A measure of the efficiency of fluorescence. |
| Photostability | Not Available | Critical for time-lapse imaging and quantitative studies. Anthraquinone dyes can exhibit variable photostability. |
Potential Applications and Experimental Protocols
Application 1: Induction and Measurement of Cellular Reactive Oxygen Species (ROS)
The photosensitizing nature of this compound makes it a potential tool for inducing and studying the effects of ROS in a controlled manner.
Experimental Protocol: Light-Induced ROS Generation and Detection
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like DMSO. Store protected from light at -20°C.
- Prepare a working solution by diluting the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration must be determined experimentally to balance ROS generation with acute phototoxicity.
2. Cell Seeding:
- Seed cells in a suitable culture vessel (e.g., 96-well plate for plate reader assays, glass-bottom dishes for microscopy) and allow them to adhere and grow to the desired confluency.
3. Staining:
- Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time needs to be determined to allow for sufficient cellular uptake.
4. ROS Detection:
- After incubation with this compound, wash the cells twice with PBS.
- Add a solution containing a ROS-sensitive fluorescent probe (e.g., DCFH-DA for general ROS, or more specific probes as needed) to the cells and incubate according to the manufacturer's instructions.
5. Photo-activation and Measurement:
- Expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound (~624 nm). The light dose (intensity and duration) will need to be carefully controlled and optimized.
- Immediately measure the fluorescence of the ROS-sensitive probe using a fluorescence plate reader or a fluorescence microscope.
6. Controls:
- Cells treated with this compound but not exposed to light.
- Cells not treated with this compound but exposed to light.
- Untreated and unexposed cells.
Caption: Mechanism of lysosomal accumulation of this compound.
Safety and Handling
This compound may cause skin sensitization. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Limitations and Future Directions
The primary limitation for the use of this compound as a fluorescent probe is the lack of comprehensive photophysical data. Future research should focus on:
-
Determining the fluorescence emission spectrum, quantum yield, and photostability in various cellular models.
-
Optimizing staining protocols for specific cell types and applications.
-
Evaluating its specificity for lysosomes and potential off-target effects.
-
Characterizing its phototoxicity in detail to define safe imaging parameters.
By systematically addressing these knowledge gaps, the full potential of this compound as a tool in cell biology research can be realized.
Protocol for Staining Lysosomes in Live Cells with Disperse Blue 35: A Feasibility Assessment and General Screening Protocol
Disclaimer: There is no established and validated scientific protocol for the use of Disperse Blue 35 as a lysosomal stain in live cells. This document provides an overview of the properties of Disperse Blue 35 and the characteristics of common lysosomotropic dyes, and outlines a general protocol for screening new compounds for lysosomal staining properties. It is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction: Feasibility of Disperse Blue 35 as a Lysosomal Stain
Disperse Blue 35 is an anthraquinone-based dye primarily used in the textile industry for dyeing synthetic fibers such as polyesters, nylons, and acrylics.[1][2][][4] While it is suitable for microscopy, its application as a specific organelle stain in live-cell imaging has not been established.[5] Some research has explored its potential as a biomarker in cell staining and its antimicrobial properties, though this is limited.[1] Notably, Disperse Blue 35 is also known to have allergenic properties and can cause contact dermatitis.[1][2][5]
In contrast, effective lysosomal stains, often referred to as lysosomotropic dyes, possess specific chemical properties that allow them to accumulate in the acidic environment of lysosomes (pH ~4.5-5.0).[6][7][8][9] These dyes are typically weakly basic amines that are freely permeable to cell membranes in their neutral state.[7][9] Upon entering an acidic compartment like the lysosome, the dye becomes protonated, trapping it within the organelle and leading to a significant increase in fluorescence.[8][9][10][11]
Given that Disperse Blue 35 is not designed with these properties, its use as a selective lysosomal stain is unlikely without significant modification and rigorous validation. The following sections provide a general framework for how a researcher might screen a novel compound for lysosomotropic properties.
Characteristics of Lysosomotropic Dyes
A summary of the key characteristics of effective lysosomotropic dyes is presented in the table below.
| Property | Description | Examples |
| Weakly Basic Moiety | Contains a functional group (e.g., an amine) that can be protonated in an acidic environment, leading to trapping within the lysosome.[7][9] | LysoTracker Dyes, Acridine Orange[10][11] |
| Membrane Permeability | The neutral form of the dye can freely cross the cell and lysosomal membranes.[9][12] | LysoTracker Dyes, LysoSensor Dyes[8][9] |
| pH-Dependent Fluorescence | Fluorescence intensity increases significantly in an acidic environment.[8][9] | LysoSensor Dyes[8][9] |
| High Selectivity | Accumulates preferentially in lysosomes over other cellular compartments.[9] | LysoTracker Red DND-99[8] |
| Photostability | Resistant to photobleaching during extended imaging sessions.[13] | LysoBrite™ Reagents[13] |
| Low Cytotoxicity | Does not significantly impact cell viability or function at working concentrations.[13] | LysoBrite™ Reagents[13] |
General Protocol for Screening a Novel Compound for Lysosomal Staining
This protocol provides a detailed methodology for evaluating a novel fluorescent compound, such as Disperse Blue 35, for its potential to stain lysosomes in live cells.
-
Test Compound (e.g., Disperse Blue 35)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging medium
-
Adherent cell line (e.g., HeLa, U2OS)
-
96-well, black-walled, clear-bottom imaging plates
-
Established lysosomal stain (e.g., LysoTracker Red DND-99) for co-localization studies
-
Nuclear stain (e.g., Hoechst 33342)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Fluorescence microscope with appropriate filter sets
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in high-quality DMSO.
-
Cell Seeding: Seed an appropriate cell line into 96-well, black-walled, clear-bottom plates at a density that will result in 60-80% confluency at the time of staining. Incubate overnight.
-
Concentration Optimization and Staining: a. Prepare a series of working solutions of the test compound in complete cell culture medium. A wide range of concentrations should be tested (e.g., 10 nM to 100 µM). b. Remove the culture medium from the cells and replace it with the working solutions. c. Incubate the cells for 15-60 minutes at 37°C. Incubation time may also need to be optimized.
-
Cell Viability Assay: a. Following incubation, perform a cell viability assay according to the manufacturer's instructions. b. Determine the highest concentration of the test compound that does not induce significant cytotoxicity.
-
Live-Cell Imaging: a. For imaging, replace the staining solution with a live-cell imaging medium. b. Acquire images using a fluorescence microscope with appropriate filter sets for the test compound. c. Observe the staining pattern. A punctate cytoplasmic pattern may be indicative of organelle staining.
-
Co-localization Study: a. To confirm lysosomal accumulation, co-stain cells with the test compound (at its optimal, non-toxic concentration) and a known lysosomal marker (e.g., LysoTracker Red DND-99). b. Acquire images in both fluorescent channels. c. Merge the images and analyze the degree of co-localization between the test compound and the known lysosomal marker. A high degree of overlap suggests lysosomotropic properties.
Data Presentation
Quantitative data from the screening process should be summarized in tables for clear comparison.
Table 1: Concentration Optimization and Cytotoxicity
| Test Compound Concentration | Incubation Time (min) | Cell Viability (%) | Staining Pattern |
| 10 nM | 30 | 99 ± 2 | No visible staining |
| 100 nM | 30 | 98 ± 3 | Faint, diffuse |
| 1 µM | 30 | 95 ± 4 | Punctate |
| 10 µM | 30 | 85 ± 5 | Bright, punctate |
| 100 µM | 30 | 50 ± 7 | Aggregates, cell death |
Table 2: Co-localization Analysis
| Compound | Pearson's Correlation Coefficient with LysoTracker Red | Overlap Coefficient (Mander's) |
| Test Compound | [Insert Value] | [Insert Value] |
| Negative Control | [Insert Value] | [Insert Value] |
Conclusion
While Disperse Blue 35 is a readily available dye, its chemical properties are not optimized for live-cell lysosomal staining. The general screening protocol provided here offers a systematic approach for researchers to evaluate the potential of novel compounds for this application. Any new compound, including Disperse Blue 35, would require rigorous validation, including co-localization studies, cytotoxicity assays, and functional assessments, before it can be considered a reliable lysosomal stain. Researchers are advised to use well-established and validated lysosomotropic dyes for routine experiments.[6][7][8][9][10][11]
References
- 1. Buy C.I. Disperse Blue 35 | 12222-75-2 [smolecule.com]
- 2. chemotechnique.se [chemotechnique.se]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Disperse Blue 35 for microscopy 12222-75-2 [sigmaaldrich.com]
- 6. Labeling lysosomes in live cells with fluorescent dyes for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LysoTracker | AAT Bioquest [aatbio.com]
- 8. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The Use of Lysosomotropic Dyes to Exclude Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. What dye works best for staining and tracking lysosomes in live cells for several hours? | AAT Bioquest [aatbio.com]
High-performance liquid chromatography (HPLC) analysis of Disperse Blue 35
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Disperse Blue 35. It is intended to guide researchers, scientists, and professionals in the fields of analytical chemistry, textile chemistry, and drug development in the accurate and reliable quantification of this dye.
Introduction
Disperse Blue 35 is a synthetic anthraquinone dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Due to its potential to cause allergic contact dermatitis and its classification as a skin sensitizer, analytical methods for its detection and quantification are crucial for quality control and safety assessment.[2] Furthermore, as an anthraquinone derivative, Disperse Blue 35 and similar compounds are subjects of research for potential anti-cancer and anti-inflammatory properties, which may involve the modulation of cellular signaling pathways.[3][4]
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of disperse dyes, offering high resolution and sensitivity.[4] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the analysis of Disperse Blue 35, along with protocols for sample preparation and system suitability testing.
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography. A C18 column is used as the stationary phase, which separates the components of the sample based on their hydrophobicity. A mobile phase consisting of a buffered aqueous solution and an organic solvent is used to elute the analytes from the column. A gradient elution program, where the proportion of the organic solvent is varied over time, allows for the efficient separation of Disperse Blue 35 from other components in the sample matrix. Detection is performed using a Photodiode Array (PDA) detector, which provides spectral data for peak identification and purity assessment.
Experimental Protocols
Apparatus and Materials
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric flasks and pipettes: Class A.
-
HPLC vials: Amber, 2 mL, with caps and septa.
-
Syringe filters: 0.45 µm, compatible with the sample solvent.
-
Ultrasonic bath.
Reagents and Standards
-
Disperse Blue 35 analytical standard: Purity ≥ 95%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Ammonium Acetate: Analytical reagent grade.
-
Acetic Acid: Glacial, analytical reagent grade.
-
Water: Deionized, 18.2 MΩ·cm or HPLC grade.
-
Hydrochloric Acid (HCl): 37%, analytical reagent grade.
-
Pyridine: Analytical reagent grade.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 3.6 with acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Disperse Blue 35 standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored in the dark and under refrigeration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B) to obtain concentrations in the desired calibration range.
Sample Preparation (from Textile)
This protocol provides two options for the extraction of Disperse Blue 35 from textile samples. The choice of method may depend on the textile matrix and the efficiency of extraction.
Method 1: Methanol Extraction
-
Cut a representative sample of the textile (approximately 1 g) into small pieces.
-
Place the textile pieces into a suitable vessel and add 20 mL of methanol.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at 60°C.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Method 2: Pyridine-Water Extraction
-
Cut a representative sample of the textile (approximately 1 g) into small pieces.
-
Place the textile pieces into a suitable vessel.
-
Prepare a 1:1 (v/v) solution of pyridine and water.
-
Add 20 mL of the pyridine-water solution to the textile sample.
-
Heat the sample at 100°C for 35 minutes.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the analysis of Disperse Blue 35.
| Parameter | Value |
| Column | XBridge C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 3.6 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 7.0 | |
| 17.0 | |
| 24.0 | |
| 25.0 | |
| 30.0 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| PDA Detection | 210 - 800 nm, with extraction at the maximum absorbance wavelength of Disperse Blue 35 |
| Run Time | 30 minutes |
System Suitability Testing (SST)
Before starting the analysis, the performance of the HPLC system should be verified by performing a system suitability test. A working standard solution of Disperse Blue 35 should be injected multiple times (typically n=5). The following parameters should be evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
The quantitative analysis of Disperse Blue 35 is typically performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of Disperse Blue 35 in the samples can then be determined from this curve.
| Analyte | Retention Time (min) | m/z |
| Disperse Blue 35 | To be determined experimentally | 362.34 |
Note: The retention time is an approximate value and may vary depending on the specific HPLC system, column, and mobile phase preparation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Disperse Blue 35 from a textile sample.
Caption: Experimental workflow for HPLC analysis of Disperse Blue 35.
Potential Anti-inflammatory Signaling Pathway
Disperse Blue 35, as an anthraquinone derivative, may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified, conceptual representation of this potential mechanism of action.
Caption: Potential anti-inflammatory mechanism of Disperse Blue 35.
References
Application Note: High-Sensitivity Identification of Disperse Blue 35 and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Disperse Blue 35 is a synthetic anthraquinone dye widely used in the textile industry for dyeing polyester fibers.[1] Due to its chemical structure, there are concerns regarding its potential for environmental persistence and the toxicological profiles of its biotransformation products. The analysis of Disperse Blue 35 and its metabolites in various matrices is crucial for environmental monitoring, toxicological assessment, and ensuring consumer safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to provide structural information for metabolite identification.[2][3] This document provides detailed protocols for sample preparation and LC-MS/MS analysis for the identification and quantification of Disperse Blue 35 and discusses its potential metabolic pathways.
Principle of Analysis The methodology is based on the separation of Disperse Blue 35 and its metabolites from a sample matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole system).[4] Quantification is achieved by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[4][5] High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm elemental compositions and aid in the identification of unknown metabolites.[6]
Experimental Workflow
The overall process for the analysis of Disperse Blue 35 involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for the analysis of Disperse Blue 35.
Experimental Protocols
Protocol 1: Extraction from Textile Samples
This protocol is adapted from methodologies used for the analysis of disperse dyes in clothing and fabric samples.[7][8]
-
Sample Comminution: Cut approximately 1 gram of the textile sample into small pieces.
-
Extraction: Place the weighed sample into a conical flask and add 20 mL of methanol.
-
Sonication: Sonicate the sample for 30 minutes at 50°C to facilitate the extraction of the dye.[8]
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[7][8]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.[8]
-
Concentration & Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent, such as a water/acetonitrile (80:20, v/v) mixture.[7]
-
Analysis: The reconstituted sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Environmental Water Samples
This protocol is designed for the extraction and concentration of disperse dyes from environmental water matrices.[9][10]
-
Sample Preparation: Acidify the water sample (e.g., 500 mL) with formic acid to a final concentration of 0.1%.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) by passing methanol followed by Milli-Q water through it.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[9]
-
Washing: Wash the cartridge with 10 mL of Milli-Q water, followed by 5 mL of a methanol/water (20:80, v/v) solution to remove interferences.[9]
-
Elution: Elute the retained analytes with 5 mL of acetonitrile/methanol (1:2, v/v) followed by 5 mL of dichloromethane/methanol (1:1, v/v).[9]
-
Concentration & Reconstitution: Evaporate the combined eluate to dryness under a gentle nitrogen stream. Reconstitute the residue with 1.0 mL of methanol/water (9:1, v/v).[9]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following conditions are a composite of established methods for disperse dye analysis and can be optimized as needed.[1][8][9]
-
LC System: UHPLC or HPLC system (e.g., Agilent 1100 Series, Shimadzu Nexera, Waters ACQUITY).[1][2][8]
-
Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase A: 10 mmol ammonium acetate with 0.1% formic acid in water.[1][9]
-
Flow Rate: 0.30 mL/min.[1]
-
Gradient Elution:
-
0 min: 40% B
-
7 min: 60% B
-
17 min: 98% B
-
24 min: 98% B (hold)
-
Followed by re-equilibration to initial conditions.[1]
-
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040, Agilent LC/MSD TOF).[2][8]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[9]
-
Heater Temperature: 500°C.[9]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or full scan for metabolite identification.
Data Presentation
Mass Spectrometric and Quantitative Data
The following tables summarize key mass spectrometric information and reported quantitative performance for Disperse Blue 35.
Table 1: Mass Spectrometric Parameters for Disperse Blue 35
| Compound | Chemical Formula | Monoisotopic Mass (m/z) | Ionization Mode | Reference |
|---|
| Disperse Blue 35 | C₁₅H₁₂N₂O₄ | 284.08 | ESI+ |[1][2] |
Table 2: Example Quantitative Performance for Disperse Blue 35 Analysis
| Parameter | Value | Matrix | Notes | Reference |
|---|---|---|---|---|
| Linearity (R²) | 0.9981 | Textile Extract | Dynamic range of 5-500 ng/mL. | [7] |
| Matrix Effect | 31.0% - 50.9% | Textile Extract | Indicates significant ion suppression. | [8] |
| Recovery | 82.8% | Textile Extract | Good recovery despite matrix effects. |[7] |
Metabolite Identification and Proposed Degradation Pathway
Disperse Blue 35 is an anthraquinone-based dye. The metabolic or environmental degradation of such dyes often begins with the cleavage of the core anthraquinone structure, which is the chromophore responsible for its color.[11][12] Studies on the biodegradation of similar dyes by microorganisms like Aspergillus sp. have shown that the degradation pathway involves the breakdown of the anthraquinone ring, followed by further mineralization into smaller, less complex molecules.[11][12]
The initial steps in the biotransformation of Disperse Blue 35 are proposed to involve enzymatic reactions (e.g., by peroxidases or laccases) that lead to the opening of the aromatic rings.[12] The resulting intermediates would be more polar and susceptible to further degradation. Identifying these metabolites requires untargeted LC-MS/MS analysis, where full scan data is acquired and processed to find potential biotransformation products based on predicted mass shifts (e.g., hydroxylation, demethylation, ring cleavage).
Caption: Proposed metabolic pathway for Disperse Blue 35.
Conclusion The protocols outlined in this application note provide a robust framework for the sensitive and selective analysis of Disperse Blue 35 in complex matrices like textiles and environmental water. The use of LC-MS/MS is essential for both quantifying the parent dye and for identifying its potential metabolites, which is critical for a comprehensive risk assessment. The strong matrix effects observed highlight the necessity of effective sample cleanup and the potential use of matrix-matched calibration or stable isotope-labeled internal standards for accurate quantification.[7][8] Further research using high-resolution mass spectrometry would be invaluable for elucidating the complete metabolic pathway of Disperse Blue 35.
References
- 1. lcms.cz [lcms.cz]
- 2. youngin.com [youngin.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Degradation of C.I. Disperse Blue 35 via Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the degradation of the anthraquinone dye, C.I. Disperse Blue 35, using various Advanced Oxidation Processes (AOPs). The information presented here is synthesized from scientific literature and is intended to guide researchers in setting up and conducting experiments for the effective removal of this recalcitrant dye from aqueous solutions. While specific data for this compound is limited, the protocols are based on studies of structurally similar anthraquinone dyes.
Introduction to Advanced Oxidation Processes for Dye Degradation
This compound is an anthraquinone-based dye known for its stability and resistance to conventional wastewater treatment methods.[1] Advanced Oxidation Processes (AOPs) offer a promising alternative by generating highly reactive hydroxyl radicals (•OH) that can non-selectively degrade complex organic molecules into simpler and less harmful compounds.[2][3] This document focuses on several common AOPs: Fenton and Photo-Fenton processes, photocatalysis, ozonation, and electrochemical oxidation.
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV irradiation in the photo-Fenton process, which promotes the regeneration of Fe²⁺ from Fe³⁺.[4][5]
Experimental Protocol: Fenton/Photo-Fenton Degradation
-
Materials and Reagents:
-
This compound solution of known concentration (e.g., 50 mg/L).
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Hydrogen peroxide (H₂O₂, 30% w/v).
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
-
For Photo-Fenton: A UV lamp (e.g., medium-pressure mercury lamp).
-
Batch reactor (glass beaker with a magnetic stirrer).
-
-
Procedure: a. Prepare a 500 mL solution of this compound at the desired concentration (e.g., 50 mg/L) in the batch reactor. b. Adjust the initial pH of the solution to 3.0 using H₂SO₄.[6][7] c. Add the required amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 50 mg/L Fe²⁺).[5] Stir until dissolved. d. For the photo-Fenton process, switch on the UV lamp positioned above or within the reactor. e. Initiate the reaction by adding the desired volume of H₂O₂ (e.g., 10 mL of a stock solution to achieve the optimal [H₂O₂]/[Fe²⁺] ratio).[5] f. Withdraw samples at regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes). g. Immediately quench the reaction in the samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which precipitates the iron catalyst. h. Centrifuge or filter the samples to remove the precipitate. i. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength. j. Measure the Chemical Oxygen Demand (COD) of the initial and final samples to determine the extent of mineralization.
Experimental Workflow: Fenton/Photo-Fenton Process
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Recent Achievements in Dyes Removal Focused on Advanced Oxidation Processes Integrated with Biological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of recalcitrant textile azo-dyes by fenton-based process followed by biochar polishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iaees.org [iaees.org]
- 6. A comparative study on oxidation of disperse dyes by electrochemical process, ozone, hypochlorite and Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. visnav.in [visnav.in]
Application Notes and Protocols for Studying the Biodegradation of Anthraquinone Dyes in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the biodegradation of anthraquinone dyes, a significant class of pollutants in textile industry wastewater. The information is intended to guide researchers in setting up experiments, collecting and analyzing data, and understanding the underlying biochemical processes.
Introduction
Anthraquinone dyes are the second largest group of synthetic colorants used in the textile industry.[1] Due to their complex aromatic structure, they are often resistant to conventional wastewater treatment methods, leading to environmental persistence and potential toxicity.[1] Microbial biodegradation offers a cost-effective and environmentally friendly alternative for the treatment of wastewater containing these dyes.[1][2] This process relies on the ability of various microorganisms, including bacteria, fungi, and algae, to break down the dye molecules into less harmful or colorless compounds.[1][3] The efficiency of this biodegradation is influenced by several factors, including the microbial species, the specific dye, and environmental conditions such as pH, temperature, and the availability of nutrients.[1]
Quantitative Data on Anthraquinone Dye Biodegradation
The following table summarizes the biodegradation efficiency of various anthraquinone dyes by different microorganisms under specific experimental conditions. This data is crucial for selecting appropriate microbial strains and optimizing process parameters for efficient dye removal.
| Anthraquinone Dye | Microorganism | Initial Dye Concentration (mg/L) | Incubation Time | Decolorization Efficiency (%) | Optimal pH | Optimal Temperature (°C) | Reference |
| Reactive Blue 19 | Aspergillus niger | - | 7 days | 69 | 10 | 25 | [4] |
| Reactive Black 5 | Aspergillus niger | - | 7 days | 84 | 10 | 25 | [4] |
| Reactive Blue 19 | Coprinus plicatilis | 50 | 15 days | ~99 | 5.5 | 26 | [5][6] |
| Remazol Brilliant Blue R | Trametes versicolor | 50 | 7 days | 97 | 4.5 | 30 | [7] |
| Acid Violet 43 | Trametes versicolor (LccB/LccC) | 100 µg/ml | - | 100 | 2.0 - 3.0 | 55 - 60 | [8] |
| Reactive Blue KN-R | Trametes versicolor (LccC) | 100 µg/ml | - | 91.6 | 3.0 | 60 | [8] |
| Remazol Brilliant Blue R | Pleurotus ostreatus | - | - | 98.5 | - | - | [9] |
| Remazol Brilliant Blue R | Lentinus crinitus | 1 mg/mL | 12 days | 76 | 5 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of anthraquinone dye biodegradation.
Isolation and Screening of Dye-Degrading Microorganisms
Objective: To isolate and identify microbial strains capable of degrading anthraquinone dyes from environmental samples.
Materials:
-
Environmental samples (e.g., soil or water from dye-contaminated sites)
-
Enrichment medium (e.g., Bushnell Haas medium) supplemented with the target anthraquinone dye (100 ppm)[11]
-
Solid agar plates (e.g., Nutrient Agar or Potato Dextrose Agar) containing the dye (200 ppm)[11]
-
Sterile dilution blanks (9 mL sterile distilled water)
-
Incubator
-
Shaker
Protocol:
-
Enrichment: Inoculate 1 g of soil or 1 mL of water sample into 100 mL of sterile enrichment medium containing the target anthraquinone dye. Incubate at 30°C on a rotary shaker at 100 rpm for 48 hours to enrich for dye-degrading microorganisms.[11]
-
Isolation: Perform serial dilutions of the enriched culture. Plate 1 mL of each dilution onto the surface of the dye-containing agar plates using the pour plate technique.[12]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[12]
-
Screening: Observe the plates for colonies exhibiting a clear zone of decolorization around them. These colonies represent potential dye-degrading microorganisms.
-
Purification: Isolate the promising colonies by streaking them onto fresh dye-containing agar plates to obtain pure cultures.
-
Identification: Identify the isolated strains based on their morphological and biochemical characteristics using standard microbiological techniques.[12]
Batch Decolorization Experiment
Objective: To evaluate the decolorization efficiency of an isolated microbial strain in a liquid culture.
Materials:
-
Pure culture of the dye-degrading microorganism
-
Liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)
-
Stock solution of the anthraquinone dye
-
Spectrophotometer
-
Centrifuge
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Grow the microbial strain in the appropriate liquid medium until it reaches the exponential growth phase.
-
Experimental Setup: In Erlenmeyer flasks, prepare the experimental medium by adding the liquid medium and the target dye to the desired final concentration (e.g., 50 mg/L).
-
Inoculation: Inoculate the experimental flasks with a standardized amount of the microbial culture. Include a non-inoculated flask as a control.
-
Incubation: Incubate the flasks under optimized conditions of temperature and agitation.[4]
-
Sampling: At regular time intervals, withdraw an aliquot of the culture medium.
-
Analysis: Centrifuge the sample to pellet the microbial biomass. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.
-
Calculation: Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Determination of Dye Concentration using UV-Vis Spectrophotometry
Objective: To quantify the concentration of the anthraquinone dye in a solution.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Stock solution of the anthraquinone dye of known concentration
-
Solvent (e.g., distilled water)
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the dye with known concentrations by diluting the stock solution.[13][14]
-
Wavelength Scan: Scan the absorbance of one of the standard solutions across the visible spectrum to determine the wavelength of maximum absorbance (λmax).[13]
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.[13]
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration to create a calibration curve.[13][14][15] The relationship should be linear, following the Beer-Lambert law.
-
-
Measurement of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax.
-
Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the dye in the unknown sample.[15]
Laboratory-Scale Bioreactor Setup
Objective: To study the biodegradation of anthraquinone dyes under controlled conditions in a bioreactor.
Materials:
-
Laboratory-scale bioreactor vessel
-
Sensors for pH, temperature, and dissolved oxygen
-
Pumps for media inflow and effluent outflow
-
Stirrer/agitator
-
Air supply (for aerobic processes)
-
Sterile culture medium containing the anthraquinone dye
Protocol:
-
Assembly and Sterilization: Assemble the bioreactor according to the manufacturer's instructions. Sterilize the vessel and all components by autoclaving.[16][17]
-
Sensor Calibration: Install and calibrate the pH, temperature, and dissolved oxygen sensors.[16][17]
-
Media Preparation and Addition: Prepare the sterile culture medium containing the desired concentration of the anthraquinone dye and transfer it to the sterilized bioreactor.[16][17]
-
Inoculation: Inoculate the bioreactor with a pre-cultured microbial strain.[16][17]
-
Process Control: Set and maintain the desired operational parameters (pH, temperature, agitation speed, aeration rate) throughout the experiment.[16][17]
-
Monitoring and Sampling: Regularly monitor the process parameters and collect samples from the bioreactor to analyze dye concentration, biomass, and potential degradation products.[18]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for studying the biodegradation of anthraquinone dyes.
Caption: Experimental workflow for studying anthraquinone dye biodegradation.
Biochemical Pathway of Remazol Brilliant Blue R Degradation by Laccase
This diagram illustrates the proposed enzymatic degradation pathway of Remazol Brilliant Blue R (RBBR) by laccase from fungi like Trametes pubescens and Polyporus sp. S133.[19][20] The process involves enzymatic reactions such as reduction, hydroxylation, deamination, and oxidation, leading to the breakdown of the chromophore and the formation of smaller, less toxic intermediates.[19]
Caption: Enzymatic degradation pathway of Remazol Brilliant Blue R.
References
- 1. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 3. Degradation of dyes by fungi: an insight into mycoremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Studies on decolorization of reactive blue 19 textile dye by Coprinus plicatilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two laccases from Trametes versicolor for application in the decolorization of dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. jbsd.in [jbsd.in]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. science.valenciacollege.edu [science.valenciacollege.edu]
- 14. piazza.com [piazza.com]
- 15. What Is a Calibration Curve in a Spectrophotometer? | HunterLab [hunterlab.com]
- 16. atlas-scientific.com [atlas-scientific.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transformation pathway of Remazol Brilliant Blue R by immobilised laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Approaches to the Synthesis of C.I. Disperse Blue 35: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for greener synthetic approaches to C.I. Disperse Blue 35, an important anthraquinone dye. The focus is on methodologies that reduce environmental impact compared to traditional synthetic routes.
Introduction
This compound is a synthetic dye used extensively in the textile industry for coloring polyester fibers. Traditionally, its synthesis involves the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone, often utilizing harsh reagents and organic solvents.[1] Green chemistry principles are being increasingly applied to mitigate the environmental footprint of dye synthesis. This document outlines two key green chemistry approaches: aqueous phase synthesis and microwave-assisted synthesis, offering significant advantages in terms of reduced solvent waste, energy consumption, and improved safety profiles.
Data Presentation
The following table summarizes the quantitative comparison between the traditional Leuco Compound Method and a greener Aqueous Phase Method for the synthesis of this compound.
| Metric | Leuco Compound Method | Aqueous Phase Method |
| Yield | 80-85% | 86.5% |
| Purity | 95-97% | 98.4% |
| Reaction Time | 1-4 hours | 2-4 hours |
| Solvent Use | Ethanol (high volume) | Water (low toxicity) |
| Byproducts | Sodium sulfate residues | Minimal inorganic waste |
Data sourced from research comparing synthesis efficiency.[1]
Experimental Protocols
Protocol 1: Aqueous Phase Synthesis using an Aromatic Acid Catalyst
This protocol is adapted from a green synthesis method for a structurally related anthraquinone dye, Solvent Blue 35, and offers a significant reduction in the use of volatile organic compounds.[2][3]
Materials:
-
1,8-diamino-4,5-dihydroxyanthraquinone
-
Methylating agent (e.g., dimethyl sulfate)
-
Aromatic acid catalyst (e.g., p-toluic acid)
-
Water (distilled or deionized)
-
Sodium carbonate (for neutralization)
-
500 mL four-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
To a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1,8-diamino-4,5-dihydroxyanthraquinone.
-
Add water in a ratio of approximately 1:5.7 (w/w) relative to the starting anthraquinone.[2]
-
Add the aromatic acid catalyst, approximately 1.43% by mass of the starting anthraquinone.[2]
-
Begin stirring the mixture.
-
Slowly add the methylating agent to the suspension.
-
Heat the reaction mixture to 75-85°C and maintain this temperature for 2-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to below 40°C.[3]
-
Neutralize the mixture with a saturated solution of sodium carbonate.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake thoroughly with hot water to remove any unreacted starting materials and catalyst.
-
Dry the purified this compound product in a vacuum oven.
Protocol 2: Microwave-Assisted Synthesis (General Protocol)
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields with reduced solvent usage.[4][5] This is a general protocol that can be optimized for the synthesis of this compound.
Materials:
-
1,8-diamino-4,5-dihydroxyanthraquinone
-
Methylating agent (e.g., dimethyl sulfate)
-
High-boiling point solvent (e.g., N,N-dimethylformamide or ethylene glycol)
-
Base (e.g., potassium carbonate)
-
Microwave reactor with a sealed vessel
-
Magnetic stirrer
-
TLC plates
Procedure:
-
In a microwave-safe reaction vessel, combine 1,8-diamino-4,5-dihydroxyanthraquinone, the methylating agent, and a suitable high-boiling point solvent.
-
Add a catalytic amount of a suitable base.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 150°C) and time (e.g., 5-30 minutes). The power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration.
-
Wash the product with water and then a small amount of cold ethanol to remove impurities.
-
Dry the final product under vacuum.
Visualizations
Caption: Comparison of Traditional and Green Synthesis Workflows.
Caption: Workflow for Microwave-Assisted Synthesis.
References
Application of Disperse Blue 35 in the formulation of colored plastics and inks
DISCLAIMER: These application notes are intended for research and development purposes only. The information provided is based on available scientific literature and technical data. It is the user's responsibility to verify all parameters and ensure compliance with relevant safety and regulatory standards before use. Disperse Blue 35 is a known skin sensitizer and should be handled with appropriate personal protective equipment.
Introduction
Disperse Blue 35 is an anthraquinone-based dye recognized for its blue coloration.[1] While its primary application is in the dyeing of synthetic textiles such as polyester, nylon, and acrylics, it also finds utility in the formulation of colored plastics and inks.[2][3] This document provides detailed application notes and experimental protocols for the use of Disperse Blue 35 in these fields, with special considerations for researchers, scientists, and drug development professionals.
It is important to note that in commercial applications for plastics and inks, a chemically similar dye, Solvent Blue 35 (C.I. 61554, CAS No. 17354-14-2) , is often referenced and used.[4][5][6][7][8][9][10] The quantitative data and some application specifics in these notes refer to Solvent Blue 35 due to the greater availability of technical information for this dye in plastic and ink formulations. Researchers should consider the specific CAS number and C.I. number when sourcing materials.
Physicochemical and Performance Data
The performance of a colorant is critical to its successful application. The following tables summarize key quantitative data for Solvent Blue 35, which serves as a strong proxy for Disperse Blue 35 in plastic and ink applications.
Table 1: General Physicochemical Properties of Solvent Blue 35 (C.I. 61554)
| Property | Value | Reference |
| Chemical Family | Anthraquinone | [8] |
| Molecular Formula | C₂₂H₂₆N₂O₂ | [6][11] |
| Molecular Weight | 350.45 g/mol | [6][11] |
| Appearance | Dark Blue Powder | [11][12] |
| Melting Point | 120-122 °C | [7][8] |
| Density | 1.50 - 1.66 g/cm³ | [8] |
| Water Solubility | Insoluble | [13][7] |
Table 2: Performance Characteristics of Solvent Blue 35 in Polystyrene (PS)
| Performance Metric | Value | Notes | Reference |
| Heat Resistance | 260 - 300 °C | Indicates good thermal stability for processing. | [8] |
| Light Fastness | 7-8 | On a scale of 1 to 8, where 8 is superior. | [8] |
| Recommended Dosage (Transparent) | 0.02% | By weight. | [8] |
| Recommended Dosage (Opaque) | 0.025% | With 0.1% Titanium Dioxide. | [8] |
Table 3: Solubility of Solvent Blue 35 in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Acetone | 13.6 | [8] |
| Butyl Acetate | 22.3 | [8] |
| Methylbenzene (Toluene) | 86.0 | |
| Dichloromethane | 170.0 | |
| Ethyl Alcohol | 2.6 | [8] |
Application in Plastics
Disperse Blue 35 and its analogues are suitable for coloring a variety of thermoplastic resins due to their good heat stability and migration resistance.[8] It can be used in polymers such as Polystyrene (PS), ABS, Polycarbonate (PC), PMMA, and PET.[4][14]
This protocol describes a general procedure for producing a colored polypropylene masterbatch.
Materials and Equipment:
-
Polypropylene (PP) pellets (extrusion grade)
-
Disperse Blue 35 powder
-
Twin-screw extruder with a temperature-controlled barrel
-
Gravimetric feeder
-
Water bath for cooling the extruded strand
-
Pelletizer
-
Injection molding machine (for sample preparation)
-
Colorimeter or spectrophotometer
Procedure:
-
Drying: Dry the PP pellets at 80-90°C for 2-4 hours to remove any residual moisture.
-
Pre-mixing: In a sealed container, create a pre-mix of Disperse Blue 35 and PP pellets. A typical loading for a masterbatch is 10-40% dye by weight. For direct coloration, a much lower concentration (e.g., 0.1-1.0%) is used. Tumble mix for 15-20 minutes to ensure a homogenous blend.
-
Extrusion:
-
Set the temperature profile of the extruder. For PP, a typical profile might be:
-
Feed Zone: 180-200°C
-
Compression Zone: 200-220°C
-
Metering Zone: 220-230°C
-
Die: 230°C
-
-
Set the screw speed (e.g., 150-300 RPM). Higher speeds can improve dispersion but may also increase shear heating.
-
Feed the pre-mixed material into the extruder hopper using the gravimetric feeder.
-
-
Cooling and Pelletizing:
-
Pass the extruded molten strand through the water bath to cool and solidify.
-
Feed the cooled strand into the pelletizer to produce colored masterbatch pellets.
-
-
Sample Preparation and Evaluation:
-
Dry the colored pellets.
-
Let down the masterbatch with virgin PP to the desired final concentration (e.g., 1%).
-
Use an injection molding machine to produce standardized plaques for color and performance testing. Typical injection molding parameters for PP include a melt temperature of 210-250°C and a mold temperature of 40-60°C.[15]
-
Evaluate the color strength, shade, and fastness properties of the molded plaques.
-
Caption: A flowchart illustrating the melt extrusion process for coloring plastics.
Application in Inks
Disperse Blue 35's solubility in organic solvents makes it suitable for solvent-based printing inks, such as those used in gravure and flexographic printing.[16] Proper dispersion is key to achieving optimal color strength, gloss, and stability.
This protocol provides a starting point for a simple solvent-based ink formulation.
Materials and Equipment:
-
Disperse Blue 35
-
Binder resin (e.g., nitrocellulose, polyamide, or styrene-acrylic resin)[16][17]
-
Solvents (e.g., ethanol, ethyl acetate, methoxy propanol)[17]
-
Plasticizer (e.g., acetyl tributyl citrate)[17]
-
Dispersing agent (optional, but recommended)
-
High-speed dissolver or bead mill[18]
-
Viscometer (e.g., Zahn cup)
-
Ink drawdown bar and substrate (e.g., BOPP film)
Procedure:
-
Vehicle Preparation:
-
In a mixing vessel, dissolve the binder resin in the primary solvent (e.g., ethyl acetate) under agitation. This may take some time depending on the resin.
-
-
Pigment Dispersion (Milling):
-
To the resin solution (vehicle), add the Disperse Blue 35 powder and any dispersing agent. A typical dye concentration in the final ink is 5-15% by weight.[19]
-
Mix at low speed to wet out the dye particles.
-
Transfer the mixture to a bead mill. Mill the dispersion until the desired particle size is achieved (typically <1 µm for good transparency and color strength). Monitor the temperature during milling to prevent overheating.[18]
-
-
Let-down and Adjustment:
-
Transfer the milled concentrate to a let-down vessel.
-
Slowly add the remaining solvent and plasticizer while stirring to create the final ink.
-
Adjust the viscosity to the target range for gravure printing (e.g., 15-25 seconds using a Zahn Cup #2) by adding more solvent if necessary.[20]
-
-
Quality Control:
-
Filter the final ink to remove any undispersed particles.
-
Perform a drawdown on the target substrate to evaluate color, gloss, and adhesion.
-
Measure the color properties using a spectrophotometer.
-
Caption: A flowchart illustrating the formulation process for a solvent-based ink.
Considerations for Drug Development Professionals
While Disperse Blue 35 is not a pharmaceutical agent, its use in plastics for medical devices, packaging, or labware necessitates a review of its toxicological and biocompatibility profile.
Toxicology Summary:
-
Skin Sensitization: Disperse Blue 35 is classified as a skin sensitizer.[12] Contact can lead to allergic contact dermatitis, which manifests as eczema.[12] This is a primary concern for wearable devices or products with prolonged skin contact.
-
Acute Toxicity: The oral LD50 in rats is >2000 mg/kg, indicating low acute oral toxicity.[12]
-
Carcinogenicity: There is limited definitive data on the carcinogenicity of Disperse Blue 35 itself. However, it is an anthraquinone dye, and some compounds within this broader class have shown positive results in carcinogenicity tests.[21]
Biocompatibility and Leaching: The use of any colorant in a medical device requires rigorous testing to ensure it does not leach out of the polymer matrix and cause adverse biological reactions. Standards such as ISO 10993 govern the biological evaluation of medical devices.
Currently, there is a lack of publicly available data specifically on the leaching of Disperse Blue 35 from medical-grade plastics (e.g., medical PVC, PE, PP, PEEK) and its subsequent biocompatibility. Therefore, any consideration for using this dye in a medical application would require a comprehensive risk assessment, including:
-
Extraction Studies: Performing tests under simulated use conditions to determine if the dye or its impurities can migrate from the plastic.
-
Cytotoxicity Assays: Evaluating the potential for leachates to cause cell death.
-
Hemocompatibility Testing: Assessing the interaction of the material with blood, if applicable.
Given the known sensitization potential of Disperse Blue 35, its use in medical devices with direct or indirect patient contact is not recommended without extensive biocompatibility and toxicological evaluation.
Signaling Pathways: No information was found in the scientific literature linking the industrial application or toxicological profile of Disperse Blue 35 to specific cellular signaling pathways. Its primary noted biological effect is a cell-mediated (T lymphocyte) immune reaction associated with contact dermatitis.[12] Research into its biological activity is not focused on therapeutic signaling pathways.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. dormer.com [dormer.com]
- 3. chemotechnique.se [chemotechnique.se]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Solvent Dyes Solvent Blue 35 Use for Plastic, Masterbatch, Ink Dye - Solvent Blue 35, Solvent Dyes Blue | Made-in-China.com [m.made-in-china.com]
- 6. Solvent Blue 35-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. chembk.com [chembk.com]
- 8. China Renewable Design for Disperse Blue 359 inkjet ink - Solvent Blue 35 – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 9. specialchem.com [specialchem.com]
- 10. Bestoil Blue 2N Solvent Blue 35 CI 61554 - UK Supplier - KG Stock [fastcolours.com]
- 11. cncolorchem.com [cncolorchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Solvent Blue 35|CAS No:17354-14-2 - blue solvent dye [chinainterdyes.com]
- 14. Solvent Blue 35 CAS 17354-14-2 C. I. 61554 Fat Blue B - Solvent Blue 35, 17354-14-2 | Made-in-China.com [m.made-in-china.com]
- 15. scribd.com [scribd.com]
- 16. US20080066239A1 - Solvent-based ink composition - Google Patents [patents.google.com]
- 17. ijrpc.com [ijrpc.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. WO2014062227A1 - Pigment dispersions and printing inks with improved coloristic properties - Google Patents [patents.google.com]
- 21. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
Solid-Phase Extraction of Disperse Dyes from Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the concentration of disperse dyes from environmental samples using solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) techniques. Disperse dyes, characterized by their low water solubility, are frequently used in the textile industry and can be significant environmental contaminants.[1] Their effective extraction and concentration are crucial for accurate environmental monitoring.
Introduction to Solid-Phase Extraction for Disperse Dyes
Solid-phase extraction is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase.[2] For disperse dyes in aqueous matrices, reversed-phase SPE is the most common approach.[3] In this method, the non-polar nature of the disperse dyes allows for their retention on a non-polar stationary phase, while more polar impurities are washed away. Subsequent elution with a non-polar organic solvent allows for the recovery of the concentrated analytes.
Dispersive solid-phase extraction (dSPE) is a variation of traditional SPE that involves dispersing the sorbent material directly into the sample solution. This technique offers a larger surface area for interaction and can lead to faster extraction times.
Data Presentation: Performance of SPE Methods for Disperse Dyes
The following tables summarize the quantitative performance of various SPE methods for the extraction of disperse dyes from water samples.
Table 1: Performance of Cartridge-Based Solid-Phase Extraction (SPE)
| Disperse Dye | SPE Sorbent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Red 1 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Violet 93 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Blue 373 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Orange 1 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Orange 3 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Orange 25 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Yellow 3 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Yellow 7 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
| Red 13 | Strata X | ~2.0 ng/L | ~8.0 ng/L | >70 | [4][5] |
Table 2: Performance of Dispersive Solid-Phase Extraction (dSPE)
| Disperse Dye | dSPE Sorbent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Fast Green | Zein Bio-nanoparticles | 0.005 µg/mL | - | - | [4] |
| Erythrosine | Zein Bio-nanoparticles | 0.01 µg/mL | - | - | [4] |
| Various Dyes | Ethylenediamine-functionalized magnetic polymers | 0.2-3.0 µg/kg | 0.5-10.0 µg/kg | 90.3-108.7 | [6] |
Experimental Protocols
Protocol 1: Cartridge-Based SPE for Disperse Dyes in Water Samples
This protocol is adapted from a method using Strata X cartridges for the extraction of nine disperse azo dyes from environmental water samples, followed by LC-ESI-MS/MS analysis.[4][5]
Materials:
-
Strata X SPE cartridges (500 mg, 6 mL)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Milli-Q water or equivalent
-
Formic acid
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Cartridge Conditioning:
-
Position the SPE cartridges on a vacuum manifold.
-
Precondition the cartridges by passing 6 mL of MeOH followed by 6 mL of Milli-Q water at a flow rate of 1 mL/min.[4]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.[4]
-
-
Washing:
-
Wash the cartridge with 10 mL of Milli-Q water to remove polar interferences.
-
Follow with a wash of 5 mL of a MeOH/Milli-Q water solution (20:80, v/v) to remove less polar interferences.[4]
-
-
Elution:
-
Concentration:
-
Evaporate the combined eluates to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of MeOH/water, 9:1, v/v) for subsequent analysis.
-
Protocol 2: Dispersive Solid-Phase Extraction (dSPE) using Zein Bio-nanoparticles
This protocol describes a green and simple method for the preconcentration of Fast Green and Erythrosine dyes from water samples using Zein bio-nanoparticles as the sorbent.[4][7]
Materials:
-
Zein powder
-
Ethanol
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Sorbent Preparation (in-situ):
-
Prepare an ethanolic solution of Zein (e.g., 20 mg of Zein in a suitable volume of ethanol).
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample to pellet the Zein nanoparticles with the adsorbed dyes.
-
-
Desorption and Analysis:
-
Decant the supernatant.
-
Desorb the dyes from the nanoparticles using a suitable solvent.
-
Analyze the desorbed dyes using a UV-Vis spectrophotometer.[4]
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical steps of the described solid-phase extraction protocols.
Caption: Workflow for Cartridge-Based Solid-Phase Extraction.
Caption: Workflow for Dispersive Solid-Phase Extraction.
References
Troubleshooting & Optimization
How to improve the solubility of C.I. Disperse Blue 35 for research
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the solubility of C.I. Disperse Blue 35 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility low?
This compound is a synthetic organic dye belonging to the anthraquinone class.[1][2] Its chemical formula is C₂₀H₁₄N₂O₅.[1][3] Like most disperse dyes, it has a molecular structure that is non-ionic and lacks strong hydrophilic (water-attracting) groups.[4] This results in a hydrophobic nature and consequently, very low solubility in water, which is a common challenge in research applications.[5] Disperse dyes are specifically designed to be lipophilic (fat-loving) to effectively dissolve in and color hydrophobic synthetic fibers like polyester.[5]
Q2: In which solvents is this compound soluble?
This compound is generally insoluble in water but shows better solubility in some organic solvents.[6] While specific quantitative data for this exact dye is limited, related anthraquinone dyes are soluble in non-polar to moderately polar solvents such as acetone, ethanol, chloroform, and methylbenzene.[6][7] For research purposes, starting with solvents like acetone, ethanol, or dimethyl sulfoxide (DMSO) is recommended before preparing aqueous dilutions.
Q3: What are the primary methods to improve the solubility of this compound?
Improving the solubility or dispersion of this dye involves overcoming the strong intermolecular forces that cause it to aggregate in aqueous solutions. The main strategies include:
-
Increasing Temperature: The solubility of disperse dyes in water can increase significantly with a rise in temperature.[4][8] For some disperse dyes, the solubility at 80°C can be over 30 times higher than at 25°C.[4]
-
Using Organic Co-solvents: Dissolving the dye in a small amount of a miscible organic solvent (like acetone or ethanol) before adding it to an aqueous medium can create a more stable dispersion.[9]
-
Employing Surfactants or Dispersants: Non-ionic surfactants can be particularly effective.[4][8] They work by forming micelles around the dye molecules, which helps to keep them suspended and dispersed in water.[10]
-
Mechanical Agitation: Physical methods such as high-speed mixing, homogenization, or sonication can break down dye aggregates, leading to a finer and more uniform dispersion.[11]
Q4: What are the potential research applications of this compound?
Beyond its primary use in the textile industry, this compound has been explored in several research areas. It is used as a model compound for studying dye chemistry and dye-fiber interactions.[12] In biological research, it has been investigated for its ability to selectively stain lysosomes in cells and for its photosensitizing properties, which could have applications in photodynamic therapy.[1][13][14]
Troubleshooting Guide: Improving Dye Dissolution
This guide provides a logical workflow for researchers encountering difficulty in dissolving this compound.
Caption: Workflow for troubleshooting the solubility of this compound.
Data Center
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione | [3] |
| CAS Number | 12222-75-2 / 31529-83-6 | [1][3] |
| Molecular Formula | C₂₀H₁₄N₂O₅ | [1][3] |
| Molecular Weight | 362.34 g/mol | [3][15] |
| Class | Anthraquinone Dye | [1][13] |
| Water Solubility | Very Low / Insoluble | [1][5] |
Table 2: Example Solubility of a Structurally Related Dye (Solvent Blue 35)
Disclaimer: The following data is for C.I. Solvent Blue 35 (CAS 17354-14-2), a different but structurally related anthraquinone dye. This data is provided for illustrative purposes to indicate potential solvent classes and is not representative of this compound's exact solubility.
| Solvent | Solubility ( g/100ml ) |
|---|---|
| Dichloromethane | 17.0 |
| Methylbenzene | 8.6 |
| Butyl Acetate | 2.25 |
| Acetone | 1.36 |
| Ethanol | 0.26 |
[6]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent System
This protocol is suitable for experiments where a small amount of an organic solvent will not interfere with the downstream application.
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable container (e.g., a microcentrifuge tube or glass vial).
-
Initial Dissolution: Add a minimal volume of a research-grade organic solvent (e.g., DMSO or acetone) to the powder. For example, start with 100-200 µL for every 1 mg of dye.
-
Mechanical Agitation: Vortex or sonicate the mixture for 5-10 minutes to ensure the dye is fully dissolved. Visually inspect for any remaining solid particles. A clear, colored solution should be formed.
-
Aqueous Dilution: To prepare the working solution, add the concentrated organic stock solution dropwise into the final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the dye from precipitating out of the solution.
-
Final Check: After dilution, inspect the final solution. If fine precipitates form, a brief sonication may help improve the dispersion.[11]
Protocol 2: Improving Aqueous Dispersion using Surfactants
This protocol is designed for applications where organic solvents must be avoided.
-
Prepare Surfactant Solution: Prepare an aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.05% Tween® 20 or Triton™ X-100).
-
Weigh Dye: Weigh the this compound powder directly into the vessel that will contain the final dispersion.
-
Create a Paste: Add a very small volume of the surfactant solution to the dye powder and mix well to create a smooth, uniform paste. This step helps to wet the hydrophobic powder.
-
Gradual Dilution: Slowly add the remaining surfactant solution to the paste in small increments, with continuous and vigorous agitation (e.g., vortexing or sonicating).
-
Heating (Optional): If the dispersion is not satisfactory, gently warm the solution to 40-60°C while stirring.[16] Do not boil. The increased temperature can significantly improve the dispersion of the dye.[4]
-
Final Dispersion: After the procedure, the result should be a uniformly colored dispersion, which can be used for the experiment. Note that this is a dispersion, not a true solution, and may settle over time. It is best to use it shortly after preparation.
Caption: Overview of experimental protocols for solubilizing this compound.
References
- 1. Buy this compound (EVT-7956748) | 31529-83-6 [evitachem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Solvent Blue 35|CAS No:17354-14-2 - blue solvent dye [chinainterdyes.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Acid dye solubility enhancement method - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. CN100383194C - Preparation method of liquid disperse dye - Google Patents [patents.google.com]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to enhance the solubility of oil soluble dyes in difficult - to - dissolve oils? - Blog [sinoshiny.com]
- 12. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 13. Buy this compound | 12222-75-2 [smolecule.com]
- 14. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. Removing Disperse red 60 and Reactive blue 19 dyes removal by using Alcea rosea root mucilage as a natural coagulant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Analytical Challenges of Technical-Grade Disperse Blue 35 Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with technical-grade Disperse Blue 35.
Frequently Asked Questions (FAQs)
Q1: What is technical-grade Disperse Blue 35?
A: Technical-grade Disperse Blue 35 is not a single, pure compound. It is a complex mixture primarily composed of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1] The ratio of these components is critical as it influences the final shade and properties of the dye.[1]
Q2: Why is the analysis of technical-grade Disperse Blue 35 so challenging?
A: The primary analytical challenge stems from its nature as a multi-component mixture with no standardized composition.[2] This complexity makes it difficult to perform routine purity analysis and quantification. Furthermore, the presence of isomers and byproducts from synthesis can interfere with analytical results.[1]
Q3: What are the main components and potential impurities in a technical-grade sample?
A: The main components are the non-methylated, mono-methylated, and di-methylated derivatives of the parent anthraquinone structure.[1] Impurities can include unreacted starting materials, byproducts from side reactions during synthesis, and various isomers.[1]
Q4: What are the most effective analytical techniques for characterizing Disperse Blue 35 mixtures?
A: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is essential for separating the various components.[2] Coupling HPLC with Mass Spectrometry (LC-MS) provides robust identification and quantification of the separated compounds.[1][3] Spectroscopic techniques like UV-Vis can be used for quantification, while Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying key functional groups.[1]
Troubleshooting Guide
Problem: I'm observing poor peak separation or broad peaks in my HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase. The solvent composition and gradient may not be optimal for resolving the complex mixture of isomers and derivatives.
-
Solution: Modify the gradient elution program. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different solvent modifiers to enhance separation.
-
-
Possible Cause 2: Column Degradation. The stationary phase of the HPLC column may be degraded or contaminated.
-
Solution: First, try flushing the column with a strong solvent. If performance does not improve, replace the column with a new one of the same type. A C18 reversed-phase column is commonly used for this type of analysis.[4]
-
-
Possible Cause 3: Incorrect Flow Rate. The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.
-
Solution: Reduce the flow rate to improve separation efficiency, though this will increase the run time.
-
Problem: My quantification results are inconsistent between batches.
-
Possible Cause 1: Lack of a Standardized Reference. Because technical-grade Disperse Blue 35 is a mixture, batch-to-batch variability in its composition is common.[2]
-
Solution: Whenever possible, use a well-characterized internal standard for relative quantification. For absolute quantification, it is crucial to obtain a certified reference material if available. Consistency in sample preparation is also key.
-
-
Possible Cause 2: Matrix Effects in LC-MS. Co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[5][6]
-
Solution: Dilute the sample to minimize matrix effects.[5] An alternative is to use a matrix-matched calibration curve, where standards are prepared in a blank matrix extract similar to the sample.
-
Problem: I am detecting unexpected peaks in my chromatogram.
-
Possible Cause: Contaminants or Impurities. The unexpected peaks could be impurities from the dye mixture, contaminants from your solvents or sample preparation steps, or degradation products.
-
Solution: Utilize a mass spectrometer (MS) detector. The mass-to-charge ratio (m/z) of the unexpected peak can provide a molecular weight, which is a critical first step in its identification.[3] Comparing the UV-Vis spectrum of the unknown peak to the main components can also indicate if it is a related substance.[3]
-
Data Presentation
Table 1: Typical Composition of Technical-Grade Disperse Blue 35
| Component | Description |
| Non-methylated derivative | 1,8-diamino-4,5-dihydroxyanthraquinone, the parent compound. |
| Mono-methylated derivatives | The parent compound with a single methyl group attached to one of the amino groups. |
| Di-methylated derivatives | The parent compound with a methyl group attached to each of the two amino groups. |
| Impurities | May include unreacted starting materials, isomers, and byproducts from the synthesis process.[1] |
Table 2: Key Analytical Techniques for Disperse Blue 35 Analysis
| Technique | Purpose | Key Strengths |
| HPLC | Separation | Essential for resolving the complex mixture of methylated components and isomers.[2] |
| LC-MS/MS | Identification & Quantification | Provides high confidence in compound identification through molecular weight and fragmentation data; excellent for complex matrices.[1][3] |
| UV-Vis Spectroscopy | Quantification | A straightforward method for quantifying the dye, often used as a detector for HPLC.[1] |
| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key chemical structures like amino and hydroxyl groups.[1] |
Experimental Protocols
Protocol 1: Representative HPLC-PDA-MS Method for Analysis
This protocol is a representative method for the separation and identification of components in a technical-grade Disperse Blue 35 mixture, based on standard analytical practices for disperse dyes.[3]
-
Sample Preparation:
-
Accurately weigh a small amount of the technical-grade Disperse Blue 35 powder.
-
Dissolve the sample in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 100 µg/mL).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Detectors: A Photodiode Array (PDA) or UV-Vis detector followed by a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Detector Settings:
-
PDA/UV-Vis: Scan range of 200-700 nm. Monitor specific wavelengths relevant to the dye's chromophore (e.g., ~600 nm).
-
MS (Positive ESI mode):
-
Scan Range: 150-500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
-
Data Analysis:
-
Identify peaks in the chromatogram based on their retention times.
-
Confirm the identity of each peak by comparing its measured mass-to-charge ratio (m/z) with the theoretical mass of the expected components (non-methylated, mono-methylated, and di-methylated derivatives).
-
Use the peak areas from the PDA/UV-Vis chromatogram for relative quantification of the components.
-
Visualizations
Caption: General analytical workflow for Disperse Blue 35 analysis.
Caption: Troubleshooting logic for poor HPLC peak resolution.
Caption: Composition of technical-grade Disperse Blue 35 mixtures.
References
Technical Support Center: Optimizing Disperse Blue 35 Dyeing of Synthetic Fibers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dyeing of synthetic fibers with Disperse Blue 35.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the dyeing process.
| Problem | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Shade Variation) | - Improper dispersion of the dye: The dye was not properly pasted or dispersed before being added to the dyebath. - Incorrect heating rate: The temperature was increased too quickly, causing the dye to rush onto the fiber surface.[1] - Poor fabric preparation: Residual oils, sizing agents, or other impurities on the fiber are hindering uniform dye uptake.[2] - Inadequate circulation: The dye liquor is not circulating evenly throughout the material.[1] - Incorrect pH: The pH of the dyebath is outside the optimal range, affecting dye stability and uptake. | - Ensure the dye is thoroughly pasted with a dispersing agent and cold water before adding it to the dyebath. - Control the heating rate, typically around 1-2°C per minute, to allow for gradual and even dye adsorption. - Thoroughly scour and rinse the synthetic fibers before dyeing to remove any impurities.[2] - Ensure proper loading of the dyeing machine to allow for free movement of the fabric and uniform circulation of the dye liquor. - Maintain the pH of the dyebath within the recommended range of 4.5-5.5 using a suitable buffer system. |
| Dye Spots or Stains | - Dye agglomeration: The disperse dye particles have clumped together due to poor dispersion or incompatibility with other chemicals in the dyebath.[3] - Residual spinning oils: Oils from the manufacturing process have not been completely removed and are attracting dye particles.[4] - Defoamer issues: Incompatible or improperly diluted defoamer can lead to spot formation.[3] - Oligomers: Low molecular weight polymers from polyester can precipitate and cause spots.[1] | - Use a high-quality dispersing agent and ensure all chemicals are compatible.[3] Pre-dilute auxiliaries before adding them to the dyebath. - Implement a thorough pre-treatment process to remove all oils.[4] - Select a compatible, high-temperature stable defoamer and pre-dilute it before use.[3] - Use an anti-oligomer agent and clean the dyeing machine regularly to remove oligomer buildup. |
| Poor Color Fastness | - Incorrect dyeing temperature: The temperature was not high enough to allow for proper diffusion of the dye into the fiber. - Insufficient holding time: The dyeing time at the optimal temperature was too short. - Improper post-dyeing treatment: Unfixed surface dye was not removed effectively. - Incorrect pH: Dyeing outside the optimal pH range can lead to inferior fastness. | - Ensure the dyeing temperature reaches the recommended 130°C for high-temperature dyeing of polyester. - Maintain the dyeing time at 130°C for at least 30-60 minutes, depending on the desired shade depth. - Perform a thorough reduction clearing process after dyeing to remove any unfixed dye from the fiber surface. - Strictly control the dyebath pH to be within the 4.5-5.5 range. |
| Foaming | - High turbulence in the dyeing machine: Jet dyeing machines can cause foaming due to the high speed of liquor circulation.[1] - Incompatible auxiliaries: Certain chemicals in the dyebath may contribute to foam formation. | - Use a suitable, high-temperature stable defoaming agent. - Evaluate the compatibility of all dyeing auxiliaries to minimize foaming. |
| Wrinkles or Creases | - Prolonged stacking of fabric: The fabric remains in a folded state for too long in the dyeing machine, especially during cooling.[1] - Rapid cooling: Cooling the fabric too quickly can set in permanent wrinkles. | - Ensure the fabric circulates freely in the machine and is not held stationary for extended periods. - Implement a controlled cooling process, reducing the temperature gradually. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dyeing synthetic fibers like polyester with Disperse Blue 35?
A1: The optimal dyeing temperature for polyester using the high-temperature method is typically 130°C.[5] At this temperature, the polyester fibers swell, allowing the disperse dye molecules to penetrate and diffuse into the fiber structure, resulting in good color yield and fastness. For carrier dyeing methods, the temperature can be lower, around 85-90°C.[6]
Q2: Why is pH control important in Disperse Blue 35 dyeing?
A2: Maintaining an acidic pH, ideally between 4.5 and 5.5, is crucial for several reasons.[6] This pH range ensures the stability of the disperse dye, preventing its decomposition at high temperatures. It also helps to control the exhaustion of the dye onto the fiber, leading to more level and reproducible dyeing. Acetic acid is commonly used to maintain this acidic environment.
Q3: Can I dye other synthetic fibers like nylon or acetate with Disperse Blue 35?
A3: Yes, Disperse Blue 35 can be used to dye other hydrophobic synthetic fibers such as nylon and acetate.[7][8] However, the optimal dyeing conditions may vary. For instance, acetate is typically dyed at a lower temperature, around 80-85°C, to prevent fiber shrinkage and loss of luster.[9] Nylon can be dyed with disperse dyes, and they offer good leveling properties, but the color fastness might be lower compared to polyester.[10]
Q4: What is the purpose of a dispersing agent in the dyeing process?
A4: Disperse dyes, by nature, have very low solubility in water. A dispersing agent is essential to create a stable and uniform dispersion of the dye particles in the dyebath.[8] This prevents the dye from agglomerating, which could lead to spots and uneven dyeing, and ensures that the dye is available in a fine, consistent form for adsorption by the fiber.
Q5: What is reduction clearing and why is it necessary?
A5: Reduction clearing is a post-dyeing washing process that is critical for achieving good wash fastness. It involves treating the dyed fabric with a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) at an elevated temperature. This process removes any unfixed disperse dye particles that are loosely adhering to the fiber surface.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with Disperse Blue 35
This protocol is for a laboratory-scale high-temperature dyeing process.
Materials and Equipment:
-
Polyester fabric
-
Disperse Blue 35
-
Dispersing agent
-
Acetic acid (or a suitable buffer system)
-
Wetting agent
-
Laboratory-scale high-temperature dyeing machine
-
Beakers, graduated cylinders, and stirring rods
-
pH meter
Procedure:
-
Fabric Preparation:
-
Thoroughly scour the polyester fabric with a solution containing a wetting agent and a non-ionic detergent to remove any oils and impurities.
-
Rinse the fabric with water until neutral.
-
Allow the fabric to dry or use it in its wet state, noting the wet pickup to adjust concentrations.
-
-
Dye Bath Preparation:
-
Calculate the required amounts of dye, dispersing agent, and acetic acid based on the weight of the fabric (o.w.f - on the weight of fabric). A typical liquor ratio (fabric weight to bath volume) is 1:10.
-
Make a paste of the Disperse Blue 35 powder with an equal amount of dispersing agent and a small amount of cold water.
-
Gradually add more water to the paste while stirring to create a fine, stable dispersion.
-
Fill the dyeing vessel with the required volume of water and add the dispersed dye.
-
Add the wetting agent and adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Cycle:
-
Place the prepared polyester fabric into the dyebath at a starting temperature of approximately 60°C.
-
Raise the temperature of the dyebath to 130°C at a controlled rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
-
After the holding time, cool the dyebath down to 70°C at a controlled rate of 2-3°C per minute.
-
-
Rinsing and Reduction Clearing:
-
Drain the dyebath and rinse the fabric with hot water.
-
Prepare a reduction clearing bath containing sodium hydrosulfite and caustic soda.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
Drain the clearing bath and rinse the fabric thoroughly with hot water and then cold water until the water runs clear.
-
Neutralize the fabric with a mild acid if necessary.
-
-
Drying:
-
Hydroextract the rinsed fabric to remove excess water.
-
Dry the fabric in an oven or a stenter at an appropriate temperature.
-
Data Presentation
Table 1: Effect of Temperature on Color Yield (Illustrative)
| Dyeing Temperature (°C) | Color Yield (K/S Value) |
| 110 | Low |
| 120 | Moderate |
| 130 | High (Optimal) |
| 140 | Slight Decrease (potential for dye degradation) |
Table 2: Effect of pH on Dyeing Performance (Illustrative)
| Dyebath pH | Color Yield | Levelness | Color Fastness |
| 3.5 | Good | Moderate | Good |
| 4.5 | Excellent | Excellent | Excellent |
| 5.5 | Excellent | Excellent | Excellent |
| 6.5 | Moderate | Good | Moderate |
| 7.5 | Low | Poor | Poor |
Mandatory Visualization
Caption: Experimental workflow for high-temperature dyeing of polyester.
Caption: Simplified mechanism of disperse dyeing.
References
- 1. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. youtube.com [youtube.com]
- 3. fsw.cc [fsw.cc]
- 4. Dyehouse Mystery: Why Do Disperse Dye Spots and Stains ... [iprintingpress.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. fnatchem.com [fnatchem.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Acetate Dyeing - News [colorfuldyes.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
Technical Support Center: Identifying Degradation Byproducts of Disperse Blue 35
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Disperse Blue 35 degradation byproducts in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is Disperse Blue 35 and why is the identification of its degradation byproducts important?
Disperse Blue 35 is a type of anthraquinone dye used in the textile industry for dyeing synthetic fibers like polyester, nylon, and acrylics.[1] Due to their chemical stability, these dyes can persist in the environment. The degradation of these dyes can lead to the formation of various byproducts, which may be more toxic than the parent compound. Therefore, identifying these degradation byproducts is crucial for assessing the environmental impact and toxicity of dye-contaminated wastewater.
Q2: What are the typical degradation pathways for anthraquinone dyes like Disperse Blue 35 in the environment?
While specific degradation byproducts for Disperse Blue 35 are not extensively documented in publicly available literature, the degradation of anthraquinone dyes generally proceeds through several stages. The process often begins with the reductive cleavage of the anthraquinone ring, catalyzed by microbial enzymes under anaerobic conditions. This is followed by the breakdown of the resulting complex aromatic hydrocarbons into simpler, single-ring aromatic compounds. Under aerobic conditions, these intermediates can be further mineralized into carbon dioxide and water.[2][3]
Below is a plausible degradation pathway for a generic anthraquinone dye, which could be similar for Disperse Blue 35.
Figure 1: Plausible degradation pathway for an anthraquinone dye.
Q3: What are the recommended analytical techniques for identifying and quantifying Disperse Blue 35 and its degradation byproducts?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most suitable technique for the analysis of disperse dyes and their degradation byproducts.[4] Specifically, a tandem mass spectrometry (MS/MS) approach, such as LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), is highly recommended.[5] This method provides the sensitivity and selectivity needed to detect and identify unknown compounds in complex environmental matrices. A Photodiode Array (PDA) detector can be used in conjunction with the mass spectrometer to provide additional spectral information.[4]
Experimental Protocols
Sample Preparation and Solid-Phase Extraction (SPE)
For environmental water samples, a pre-concentration step is often necessary to detect trace levels of the dye and its byproducts. Solid-Phase Extraction (SPE) is a common and effective method for this purpose.
Materials:
-
Environmental water sample (e.g., river water, wastewater effluent)
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Elution: Elute the retained analytes with a small volume of methanol (e.g., 5 mL).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
LC-ESI-MS/MS Analysis
This protocol provides a starting point for developing a method for the analysis of Disperse Blue 35 and its degradation byproducts. Method optimization will be required.
| Parameter | Condition |
| LC System | ACQUITY Arc System or similar |
| Column | XBridge C18, 2.1 x 150 mm, 5.0-µm or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with a 50:50 (A:B) ratio, linearly increase to 100% B over 16 minutes. Hold at 100% B for 9 minutes to clean the column. Re-equilibrate for 5 minutes. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10-40 µL |
| MS System | ACQUITY QDa Detector or similar triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Selected Reaction Monitoring (SRM) for known compounds (Disperse Blue 35) and Full Scan for unknown byproducts. |
Disperse Blue 35 Properties for MS Detection
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₄ | [4] |
| m/z (M+H)⁺ | 285 | [4] |
Troubleshooting Guides
Chromatography and Detection Issues
Q: I am not detecting the Disperse Blue 35 parent compound in my sample. What could be the problem?
A:
-
Complete Degradation: The parent compound may have been completely degraded in your sample.
-
Sample Preparation Issues: Check your SPE recovery. The compound may not be efficiently retained or eluted from the cartridge.
-
LC-MS Method Parameters:
-
Ensure the correct m/z value is being monitored in your MS method.
-
The mobile phase may not be suitable for eluting the compound. Try adjusting the gradient or solvent strength.
-
The ionization efficiency in the MS source may be low. Optimize the source parameters (e.g., capillary voltage, source temperature).
-
Q: My chromatogram shows a noisy or drifting baseline. How can I improve it?
A:
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and additives.[6] Ensure the mobile phase is properly degassed.
-
System Contamination: Flush the LC system with a strong solvent (e.g., isopropanol) to remove any contaminants.
-
Detector Issues: Check the detector lamp (if using a PDA) and ensure the flow cell is clean.[6] For MS detectors, a dirty source can contribute to noise.
Q: I see many peaks in my chromatogram. How do I identify which are degradation byproducts?
A:
-
Run a Control Sample: Analyze a sample that has not undergone degradation (a "time zero" sample). The peaks present in the degraded sample but absent in the control are potential byproducts.
-
Mass Spectral Analysis:
-
Examine the mass spectra of the unknown peaks. Look for masses that are logically related to the parent compound (e.g., through hydroxylation, demethylation, or cleavage of the ring structure).
-
Perform MS/MS fragmentation of the unknown peaks and compare the fragmentation patterns to that of the parent compound to look for common structural motifs.
-
Below is a general workflow for identifying unknown degradation byproducts.
Figure 2: Experimental workflow for identifying degradation byproducts.
System and Hardware Issues
Q: The backpressure in my HPLC system is too high. What should I do?
A:
-
Identify the Source of Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify where the pressure drop occurs.
-
Column Blockage: If the pressure drops significantly after disconnecting the column, the column frit may be blocked. Try back-flushing the column (disconnected from the detector). If this doesn't work, the column may need to be replaced.
-
Guard Column: If you are using a guard column, it may be blocked and need replacement.
-
System Tubing: Check for blockages in the tubing or in-line filters.
Q: My retention times are shifting between injections. What is the cause?
A:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time.[6]
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure accurate and consistent mixing.
-
Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Column Overloading: Injecting too much sample can lead to peak shape distortion and retention time shifts. Try diluting your sample.[7]
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - LT [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Strategies to minimize impurities during the synthesis of anthraquinone dyes
Technical Support Center: Anthraquinone Dye Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of anthraquinone dyes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in anthraquinone dye synthesis?
Impurities can be introduced at various stages of the synthesis process. The primary sources include:
-
Contaminated Starting Materials: The purity of the initial anthracene is critical. Common hydrocarbon and nitrogenous base impurities in anthracene, such as phenanthrene, fluorene, and carbazol, can co-react and form their own oxidation products alongside the desired anthraquinone.[1]
-
Side Reactions: Synthesis routes, such as Friedel-Crafts acylation, can produce multiple isomers or poly-acylated products.[2][3][4] Additionally, subsequent reactions like sulfonation can be reversible, leading to a mixture of products.[5]
-
Incomplete Reactions: Unreacted starting materials and intermediates are a common source of contamination.
-
Residual Reagents and Catalysts: Reagents from oxidation steps (e.g., chromium salts) or catalysts from Friedel-Crafts reactions (e.g., aluminum chloride) can remain in the final product if not properly removed.[6][7]
Q2: My final product is an "off" color or appears dull. What is the likely cause?
The color of anthraquinone dyes is highly sensitive to their substitution pattern and purity. An unexpected color is often due to a mixture of compounds. For instance, residual chromium (III) ions from the oxidation of anthracene can impart a greenish tint to the crude product.[6] The presence of isomeric byproducts or unreacted starting materials can also lead to a dull or incorrect color.
Q3: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate. What do they represent?
Multiple spots on a TLC plate indicate that your product is a mixture of different compounds. These spots could correspond to:
-
The desired anthraquinone dye.
-
Unreacted starting materials (e.g., anthracene).
-
Intermediates from the reaction.
-
Isomeric byproducts.
-
Products from the oxidation of impurities present in the starting materials.[1]
Running co-spots with known standards of your starting materials and expected intermediates can help in identifying some of the spots.
Troubleshooting Guide
Problem: The melting point of my purified product is broad or lower than the literature value.
A low or broad melting point is a classic indicator of impurities. This suggests the presence of unreacted starting materials, solvents, or side-products that are disrupting the crystal lattice of the pure compound.
Solution Workflow:
The following diagram outlines a general workflow for troubleshooting and purifying an impure anthraquinone product.
Caption: Troubleshooting workflow for impurity identification and removal.
Data on Purification Strategies
While specific quantitative data is highly dependent on the exact dye and impurity profile, the following table summarizes common purification techniques and the types of impurities they are most effective at removing.
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Recrystallization | Unreacted starting materials, some isomeric impurities | Highly scalable, effective for major impurities.[8] | Requires finding a suitable solvent system; may have lower recovery.[9][10] |
| Solvent Washing | Specific soluble impurities (e.g., carbazole, phenanthrene), oils.[1][11] | Simple, rapid, can be done at room temperature. | Relies on significant solubility differences between product and impurity. |
| Column Chromatography | Isomers, closely related side products, minor impurities.[12][13] | High resolution for separating complex mixtures. | Can be time-consuming, requires larger solvent volumes, may be difficult to scale. |
| Precipitation (Anti-Solvent) | Ionic impurities, inorganic salts.[8] | Excellent for removing salts. | Requires a miscible solvent/anti-solvent pair. |
| Gradient Sublimation | Thermally stable, non-volatile impurities. | Can achieve very high purity (>99%).[8] | Only suitable for thermally stable compounds; can be slow for large scales.[8] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of Crude Anthraquinone
This protocol is a general guideline for purifying solid anthraquinone products. Glacial acetic acid is often a suitable solvent.[6]
Objective: To remove soluble impurities by crystallizing the target compound from a hot, saturated solution.
Materials:
-
Crude anthraquinone product
-
Selected recrystallization solvent (e.g., Glacial Acetic Acid)
-
Erlenmeyer flask(s)
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the anthraquinone product is highly soluble at high temperatures but poorly soluble at low temperatures.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the solid on a hot plate, swirling until the solution is clear.[6][9]
-
Hot Filtration (Optional): If insoluble impurities (like dust or particulates) are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Purification by Column Chromatography
This protocol is for separating the desired dye from more closely related impurities, such as isomers.
Objective: To separate compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[12]
Materials:
-
Crude dye mixture
-
Chromatography column
-
Stationary phase (e.g., Silica Gel SiO₂)[12]
-
Mobile phase (eluent): A solvent system determined by TLC analysis.
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[14]
-
Add a thin layer of sand over the plug.[14]
-
Prepare a slurry of the silica gel in the initial eluting solvent. Pour this slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[14]
-
Allow the silica to settle, then add another thin layer of sand on top to protect the surface.[14] Drain the solvent until its level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully pipette this solution onto the top of the silica column.[13]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the solvent (fractions) as it flows through the column.[13] Maintain the solvent level above the silica at all times to prevent the column from running dry.
-
If separating compounds of different polarities, you may start with a non-polar solvent and gradually increase the polarity of the eluent (gradient elution).[12]
-
-
Fraction Collection & Analysis:
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dye.
References
- 1. US1420198A - Purification of anthraquinone - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. athabascau.ca [athabascau.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. US1845281A - Purification of anthraquinone - Google Patents [patents.google.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting uneven staining patterns with Disperse Blue 35 in microscopy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven staining patterns and other issues with Disperse Blue 35 in microscopy applications.
Troubleshooting Guide
This guide addresses common issues encountered during cell staining with Disperse Blue 35.
Question: My Disperse Blue 35 staining is patchy and uneven, with visible aggregates in the image. What is the likely cause and how can I fix it?
Answer: Uneven staining and visible aggregates are the most common problems with hydrophobic dyes like Disperse Blue 35, which has low water solubility. The primary cause is the precipitation of the dye out of the aqueous staining solution.
Troubleshooting Steps:
-
Optimize Staining Solution Preparation:
-
Fresh Dilution: Always prepare the final staining solution fresh for each experiment. Do not store diluted dye solutions.
-
DMSO Stock Concentration: Prepare a concentrated stock solution of Disperse Blue 35 in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Dilution Method: To dilute the DMSO stock into your aqueous buffer (e.g., PBS or cell culture medium), add the DMSO stock directly to the buffer with vigorous vortexing or pipetting. Adding the buffer to the concentrated dye can cause immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity. Primary cells may require even lower concentrations (≤ 0.1%).[1]
-
-
Adjust Staining Concentration:
-
A high concentration of the dye can lead to aggregation. Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-background ratio.
-
-
Check Buffer Conditions:
-
pH: Ensure the pH of your buffer is stable and within the optimal range for your cells. While specific data for Disperse Blue 35 is limited, lysosomotropic dyes typically accumulate in the acidic environment of lysosomes.[2][3][4]
-
Serum: The presence of serum in the staining medium can sometimes help to stabilize hydrophobic compounds and prevent aggregation.
-
-
Cell Health and Confluency:
-
Unhealthy or dying cells can exhibit altered membrane permeability, leading to inconsistent staining. Ensure your cells are healthy and in the logarithmic growth phase.
-
Overly confluent cell monolayers may also stain unevenly. Aim for a confluency of 70-80%.
-
Question: I am not seeing any fluorescent signal after staining with Disperse Blue 35. What could be the problem?
Answer: A complete lack of signal can be due to several factors, from incorrect filter sets to degradation of the dye.
Troubleshooting Steps:
-
Microscope and Imaging Settings:
-
Filter Set: Ensure you are using the correct filter set for a blue fluorescent dye. While specific excitation and emission maxima for Disperse Blue 35 in a cellular environment are not widely published, a DAPI filter set (e.g., Ex/Em = 360/445 nm) is a good starting point for blue fluorescent lysosomal stains.[5]
-
Exposure Time: Increase the exposure time to ensure you can detect a weak signal.
-
-
Dye Concentration and Incubation:
-
Concentration Too Low: Your staining concentration may be insufficient. Try a higher concentration in your titration series.
-
Incubation Time: The incubation time may be too short for the dye to accumulate in the lysosomes. Try extending the incubation period (e.g., from 30 minutes to 2 hours).[5]
-
-
Dye Integrity:
-
Storage: Ensure your Disperse Blue 35 stock solution in DMSO is stored correctly, protected from light, to prevent photobleaching and degradation.
-
Question: The background fluorescence is very high, obscuring the specific lysosomal staining. How can I reduce the background?
Answer: High background can be caused by excessive dye concentration, insufficient washing, or cellular autofluorescence.
Troubleshooting Steps:
-
Optimize Dye Concentration:
-
As with uneven staining, a high dye concentration is a common cause of high background. Use the lowest effective concentration determined from your titration.
-
-
Washing Steps:
-
Thorough Washing: After incubation with the dye, wash the cells thoroughly with fresh buffer or medium to remove any unbound dye. Perform at least two to three washes.
-
Wash Buffer: Using a buffer that contains a protein component, like serum or BSA, can sometimes help to wash out non-specifically bound hydrophobic dyes.
-
-
Cell Culture Medium:
-
Phenol Red: If imaging in cell culture medium, consider using a phenol red-free medium, as phenol red can contribute to background fluorescence.
-
-
Autofluorescence:
-
Include an unstained control sample (cells that have not been treated with Disperse Blue 35) to assess the level of natural cellular autofluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Disperse Blue 35 staining in cells? A1: Disperse Blue 35 is a hydrophobic, cell-permeable dye that is believed to act as a lysosomotropic agent.[2][6] This means it can cross the cell membrane and selectively accumulate in acidic organelles, such as lysosomes, likely due to the pH gradient between the acidic lysosomal lumen (pH ~4.5-5.0) and the more neutral cytoplasm.[3][4]
Q2: What is a typical starting concentration and incubation time for Disperse Blue 35? A2: While a specific optimized protocol for Disperse Blue 35 is not readily available in the literature, a starting point can be extrapolated from general protocols for other lysosomal stains. A final concentration in the range of 50 nM to 1 µM with an incubation time of 30 minutes to 2 hours at 37°C is a reasonable starting point for optimization.[5][7]
Q3: How should I prepare a stock solution of Disperse Blue 35? A3: Due to its low water solubility, a stock solution of Disperse Blue 35 should be prepared in anhydrous DMSO at a concentration of 1-10 mM. This stock solution should be stored at -20°C, protected from light and moisture.
Q4: Is Disperse Blue 35 suitable for live-cell imaging? A4: Yes, as a cell-permeable dye that accumulates in organelles of living cells, it is suitable for live-cell imaging applications. However, like all fluorescent dyes, it will be susceptible to photobleaching with prolonged exposure to excitation light. Anthraquinone-based dyes are generally considered to have good photostability.[8][9]
Q5: Can I fix cells after staining with Disperse Blue 35? A5: Staining with some lysosomotropic dyes is preserved after fixation with aldehydes (e.g., paraformaldehyde).[7] However, fixation and subsequent permeabilization (e.g., with Triton X-100) can sometimes lead to the redistribution or loss of the dye. This should be tested empirically for your specific cell type and protocol.
Quantitative Data Summary
The following tables provide a summary of available data and typical parameters for anthraquinone-based and lysosomotropic dyes. Note that specific data for Disperse Blue 35 is limited, and optimization for your specific experimental setup is highly recommended.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value / Range | Notes |
| Chemical Class | Anthraquinone Dye | Generally characterized by good chemical and photostability.[8][9] |
| Solubility | Low in water; Soluble in DMSO | A DMSO stock solution is required for use in aqueous buffers. |
| Excitation Max. | ~360 nm (Estimated) | Typical for blue fluorescent dyes used with a DAPI filter set.[5][10] |
| Emission Max. | ~445 nm (Estimated) | Typical for blue fluorescent dyes used with a DAPI filter set.[5][10] |
Table 2: Recommended Staining Parameters (Generalized)
| Parameter | Recommended Range | Notes |
| Stock Solution | 1-10 mM in anhydrous DMSO | Store at -20°C, protected from light. |
| Working Concentration | 50 nM - 1 µM | Titration is critical to determine the optimal concentration. |
| Incubation Time | 30 minutes - 2 hours | Dependent on cell type and temperature.[5] |
| Incubation Temperature | 37°C | Standard for live-cell staining. |
| Final DMSO Concentration | ≤ 0.5% (≤ 0.1% for sensitive cells) | High concentrations of DMSO can be cytotoxic.[1] |
Experimental Protocols
Generalized Protocol for Staining Live Cells with Disperse Blue 35
This protocol is a general guideline adapted from standard procedures for lysosomotropic dyes. Optimization will be required.
Materials:
-
Disperse Blue 35 powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Complete cell culture medium (phenol red-free medium is recommended for imaging)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Stock Solution:
-
Prepare a 1 mM stock solution of Disperse Blue 35 in high-quality, anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light.
-
-
Prepare Staining Solution:
-
Warm an aliquot of the Disperse Blue 35 stock solution to room temperature.
-
Dilute the stock solution into pre-warmed, phenol red-free cell culture medium to the desired final concentration (e.g., start with a range from 100 nM to 500 nM).
-
Critical Step: Add the DMSO stock to the medium while vortexing or pipetting vigorously to prevent precipitation.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately in PBS or phenol red-free medium using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter set, Ex ~360 nm, Em ~445 nm).
-
Visualizations
Caption: Troubleshooting workflow for uneven Disperse Blue 35 staining.
Caption: Generalized workflow for staining lysosomes in live cells.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Labeling lysosomes in live cells with fluorescent dyes for imaging [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting lysosomal pH with better fluorescent probes | EurekAlert! [eurekalert.org]
- 5. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 6. Buy this compound | 12222-75-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Disperse Blue 35 Particle Size for Stable Dispersions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the particle size optimization of Disperse Blue 35 for creating stable dispersions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for a stable Disperse Blue 35 dispersion?
A1: For optimal performance and stability, the average particle size of Disperse Blue 35 should be between 0.5 and 1.0 micron.[1][2][3] High-quality commercial disperse dyes typically have a narrow particle size distribution within this range.[1][2][3] Particles significantly larger than this can lead to instability, including recrystallization and precipitation.[1][3]
Q2: What are the key factors that influence the stability of a Disperse Blue 35 dispersion?
A2: Several factors can impact the stability of your dispersion. These include the quality of the dye itself (impurities can be detrimental), the crystalline state of the dye, the temperature of the dispersion, pH, the choice and concentration of dispersing agents, and mechanical factors like pumping or agitation speed.[1][4]
Q3: What is the difference between aggregation and flocculation in a dispersion?
A3: Aggregation is a reversible process where particles clump together but can be redispersed with simple agitation or stirring.[4] Flocculation, however, is an irreversible process where particles form larger, stable clusters that will not redisperse, leading to permanent instability, color spotting, and reduced color yield.[4]
Q4: What types of dispersing agents are commonly used for disperse dyes like Disperse Blue 35?
A4: Commonly used dispersing agents are typically anionic surfactants.[5] These include natural products like lignosulfonates and synthetic options such as naphthalene sulfonic acid condensates.[1][2] Non-ionic dispersants, like alkylphenol polyoxyethylene derivatives, are also utilized.[1][2] These agents work by adsorbing onto the dye particle surface, preventing them from getting close and clumping together through electrostatic and steric repulsion.[1][5]
Troubleshooting Guide
Q5: My Disperse Blue 35 dispersion appears stable at room temperature but precipitates when heated. What is the cause and how can I fix it?
A5: This is a common issue related to thermal instability. The increased kinetic energy at higher temperatures can overcome the repulsive forces between particles, leading to aggregation and precipitation.
-
Cause: Insufficient or inappropriate dispersing agent. The dispersant may lose its efficacy at elevated temperatures.
-
Solution 1: Increase the concentration of your current dispersing agent.
-
Solution 2: Select a more thermally stable dispersing agent. Lignosulfonates and naphthalenesulfonic acid condensates are known to perform well at the high temperatures required for dyeing processes.[1][6]
-
Solution 3: Evaluate the pH of your dispersion. The stability of some dispersants is pH-dependent. Ensure the pH is within the optimal range for your chosen dispersant, typically adjusted with acetic acid for disperse dyes.[1][7]
-
Verification: You can test the high-temperature stability using the "Filter Paper Method" after heating, as detailed in the Experimental Protocols section.[1][7]
Q6: I'm observing color spots or uneven color yield in my application. Is this related to particle size?
A6: Yes, this is a classic sign of an unstable dispersion with oversized particles. When particles are too large or flocculate, they can filter out onto the substrate surface, causing spots, or deposit on equipment walls, leading to a lower and uneven color yield.[1][4]
-
Cause: Poor particle size distribution with a significant fraction of coarse particles.[1] This can be due to inadequate milling or instability causing recrystallization.[1]
-
Solution 1: Optimize your particle size reduction process. If you are using wet milling, adjust parameters such as milling time, agitator speed, and the ratio of grinding media to the dye.[8]
-
Solution 2: Re-evaluate your dispersing agent system. A more effective dispersant can prevent the recrystallization of fine particles into larger ones.[1][3]
-
Verification: Measure the particle size distribution using a technique like Dynamic Light Scattering (DLS). Additionally, perform the "High-Temperature Dyeing Test" described in the protocols to visually check for the formation of condensed color spots on a substrate.[7]
Q7: My particle size analysis shows a very broad distribution. What are the likely causes and how can I achieve a narrower distribution?
A7: A broad particle size distribution indicates a non-uniform sample, which can compromise dispersion stability and performance.
-
Cause 1: Inefficient milling or grinding. The process may not be applying uniform energy to break down all agglomerates effectively.
-
Cause 2: The presence of hard, fused agglomerates that are resistant to dispersion.[9]
-
Cause 3: Ostwald ripening, where smaller particles dissolve and redeposit onto larger particles, especially if the dye has some solubility in the dispersion medium.
-
Solution 1: Optimize milling parameters. Increase milling time or energy (agitator speed). Ensure the correct type and size of grinding media are being used for your equipment.
-
Solution 2: Improve the initial wetting of the dye powder. Use a suitable wetting agent to ensure the liquid medium can penetrate the initial agglomerates.
-
Solution 3: Choose a dispersant that strongly adsorbs to the particle surface to create a robust protective barrier, minimizing dissolution-reprecipitation phenomena.
Quantitative Data on Dispersion Optimization
The selection of a dispersing agent and its concentration is critical for achieving a small particle size. While specific data for Disperse Blue 35 is limited in the literature, the following tables illustrate the effect of dispersant type and concentration on other disperse dyes, providing a valuable reference for experimental design.
Table 1: Effect of Dispersant to Dye Weight Ratio on Average Particle Size After Milling
| Dispersing Agent | Dispersant/Dye Weight Ratio | Resulting Average Particle Size (µm) |
| Lignin Sulphonate | 0.02 - 0.05 | < 1.0 |
| Tamol (Naphthalene Sulphonic Acid Condensate) | 0.10 - 0.25 | < 1.0 |
| Berol (Ethylene Oxide-Propylene Oxide Co-polymer) | 0.25 - 0.50 | < 1.0 |
Data adapted from studies on various monoazo disperse dyes. The efficiency of dispersants can be in the order of Lignin Sulphonate > Berol > Tamol.[6]
Table 2: Optimization Parameters for Wet Milling
| Parameter | Range Investigated | Optimized Value | Impact on Particle Size |
| Agitator Speed (RPM) | 200 - 500 | 437 | Higher speed generally leads to smaller particles, but excessive speed can cause unwanted thermal effects. |
| Milling Time (minutes) | 10 - 50 | 43 | Longer milling time results in smaller particles, up to a point of diminishing returns. |
| Grinding Media to Slurry Ratio (w/w) | 1:0.5 to 1:4 | 1:1 | A higher ratio increases milling efficiency, but a 1:1 ratio was found to be an optimal balance to reduce product loss.[10] |
Data derived from optimization studies on wet milling processes for producing nanosuspensions.[10]
Experimental Protocols
Protocol 1: Wet Milling for Particle Size Reduction
This protocol describes a general procedure for reducing the particle size of Disperse Blue 35 using a laboratory-scale wet media mill (pearl mill).
-
Preparation of Pre-dispersion:
-
Prepare an aqueous solution of the selected dispersing agent (e.g., 2.5% w/w Lignin Sulphonate).
-
Add the Disperse Blue 35 powder to the dispersant solution to form a concentrated slurry (e.g., 10% w/w dye).
-
Stir the slurry with a conventional mixer for 30 minutes to ensure the powder is fully wetted.
-
-
Milling Process:
-
Load the grinding chamber of the pearl mill with grinding media (e.g., zirconium oxide beads of 0.5-1.0 mm diameter). A typical loading is a 1:1 weight ratio of grinding media to the pre-dispersion slurry.[10]
-
Add the pre-dispersion slurry to the mill.
-
Set the operational parameters. Begin with an agitator speed of 300-400 RPM and a milling time of 30-60 minutes.[10][11] These parameters should be optimized for your specific equipment.
-
Ensure the mill is properly cooled, as the process generates heat which can affect dispersion stability.
-
-
Sample Collection and Analysis:
-
After milling, separate the dispersion from the grinding media using an appropriate sieve.
-
Collect samples at different time points (e.g., 15, 30, 45, 60 minutes) during a pilot run to determine the optimal milling time.
-
Analyze the particle size of each sample using Dynamic Light Scattering (Protocol 4). The target is an average particle size below 1 micron with a narrow polydispersity index.
-
Protocol 2: Filter Paper Test for Dispersion Stability
This is a simple yet effective method to assess the stability of a dispersion, especially at high temperatures.[1][2][7]
-
Sample Preparation: Prepare a 10 g/L dispersion of Disperse Blue 35 in water. Adjust the pH to approximately 5 using acetic acid.[7]
-
Initial Filtration: Take 500 mL of the dispersion at room temperature and filter it through a #2 filter paper using a porcelain funnel under suction. Observe the filter paper for any large particles or color spots. Note the time it takes to filter.
-
High-Temperature Stability Test:
-
Final Filtration: Filter the heat-treated dispersion through a fresh #2 filter paper.
-
Evaluation: Compare the two filter papers. A stable dispersion will show no significant increase in dye particles or color spots on the paper after the heat treatment.[1][7] A significant residue on the second paper indicates poor thermal stability.
Protocol 3: High-Temperature Dyeing Test for Agglomeration
This test simulates a dyeing process to check for particle agglomeration under application conditions.[7]
-
Prepare Dyebath: Create a dyebath with a 2.5% concentration of the Disperse Blue 35 dispersion (relative to the weight of the substrate). The liquor ratio (volume of dyebath to weight of substrate) should be 1:30. Adjust the pH to 5 with acetic acid.[7]
-
Substrate: Use a small piece of polyester knitted fabric (e.g., 10 grams).
-
Dyeing Process:
-
Place the fabric in the dyebath within a laboratory dyeing machine.
-
Raise the temperature from 80°C to 130°C.
-
Hold at 130°C for 10-15 minutes.
-
Cool down to 100°C.
-
-
Evaluation: Remove the fabric, rinse, and dry. Carefully inspect the fabric surface for any condensed color spots. The absence of spots indicates good dispersion stability under dyeing conditions.[7]
Protocol 4: Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size of submicron particles.[12][13]
-
Instrument Preparation: Switch on the DLS instrument and allow it to warm up and stabilize as per the manufacturer's instructions.
-
Sample Preparation:
-
The sample must be sufficiently dilute to avoid multiple scattering effects. You may need to dilute your milled dispersion with filtered (0.2 µm filter) deionized water.
-
Ensure the sample is well-mixed but does not contain air bubbles. Sonication for a few minutes can help break up loose agglomerates before measurement.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
-
Measurement Parameters:
-
Enter the parameters for the dispersant (water) into the software: viscosity and refractive index at the measurement temperature.
-
Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate in the instrument.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
The instrument software will generate an autocorrelation function and calculate the particle size distribution.
-
-
Data Analysis:
-
The primary result is the intensity-weighted mean diameter (Z-average) and the Polydispersity Index (PDI).
-
For a stable and uniform dispersion, you should aim for a Z-average within the 0.5 - 1.0 µm range and a PDI value below 0.3, indicating a narrow size distribution.
-
Visualization of Workflows
Diagram 1: Workflow for Optimizing Disperse Blue 35 Particle Size
Caption: A logical workflow for the systematic optimization of particle size and stability.
Diagram 2: Troubleshooting Logic for Dispersion Instability
Caption: A decision tree for troubleshooting common dispersion instability issues.
References
- 1. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]
- 4. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 5. Why Your Disperse Dye Process Needs the Best Dispersing Agents-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. C.I. Disperse Blue 35 | 12222-75-2 | Benchchem [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. horiba.com [horiba.com]
Dealing with interference from other dyes in the analysis of Disperse Blue 35
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 35. Our resources are designed to help you address common challenges, particularly interference from other dyes, during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Disperse Blue 35, and why is its analysis challenging?
Disperse Blue 35 is an anthraquinone-based dye used for coloring synthetic fibers like polyester, nylon, and acrylics.[1][2][3] The primary challenge in its analysis stems from the fact that technical-grade Disperse Blue 35 is not a single compound but a mixture.[4] It mainly consists of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[5][6] This inherent multicomponent nature complicates quantification and identification.[4]
Q2: What are the most common sources of interference in Disperse Blue 35 analysis?
Interference in the analysis of Disperse Blue 35 can arise from several sources:
-
Component Mixture: The different methylated derivatives within the technical-grade dye can co-elute or have overlapping spectral signals, making individual quantification difficult.[5][6]
-
Other Disperse Dyes: Dyes with similar chemical structures (anthraquinone or azo dyes) can interfere. A notable example is the presence of unmethylated 1,8-diamino-4,5-dihydroxyanthraquinone, which is also a component of other disperse dyes like Disperse Blue 56.[5][6]
-
Matrix Effects: The sample matrix, such as textile extracts or environmental samples, can introduce interfering compounds.
-
Degradation Products: Disperse Blue 35 can degrade under certain environmental conditions, leading to the formation of smaller, less complex molecules like phthalic acid or benzoic acid, which could interfere with analysis.[4]
Q3: What are the recommended analytical techniques for Disperse Blue 35?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the analysis of Disperse Blue 35.[4] It is often coupled with:
-
UV-Vis or Photodiode Array (PDA) Detection: For quantification and spectral confirmation.[4][7]
-
Mass Spectrometry (MS): For definitive identification, especially in complex mixtures, as it can distinguish between co-eluting components with different mass-to-charge (m/z) ratios.[7] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are powerful tools for structural elucidation of the dye components and any impurities.[4]
Troubleshooting Guide
Problem 1: Co-eluting or overlapping peaks in my chromatogram.
-
Possible Cause: The primary cause is often the complex nature of technical-grade Disperse Blue 35 itself, which contains multiple methylated derivatives.[5] It could also be due to the presence of other structurally similar disperse dyes.
-
Solution:
-
Method Optimization: Adjust the HPLC mobile phase composition and gradient to improve separation. A reverse-phase C18 column is commonly used.[8][9]
-
Employ Mass Detection: If available, an MS detector can deconvolve co-eluting peaks by analyzing their individual mass-to-charge ratios, providing a higher degree of confidence in identification.[7]
-
Sample Preparation: Utilize Solid Phase Extraction (SPE) to clean up the sample and remove interfering matrix components before injection.[10][11]
-
Problem 2: I am seeing unexpected peaks in my analysis.
-
Possible Cause: These peaks could be impurities from the dye synthesis, degradation products, or contaminants from the sample matrix.[4][7]
-
Solution:
-
Run a Blank: Analyze a solvent blank and a matrix blank to rule out contamination from your analytical system or the sample matrix.
-
Use a Standard: Analyze a certified reference standard of Disperse Blue 35, if available, to identify the main component peaks.
-
Mass Spectrometry: Use LC-MS to obtain the mass of the unexpected peaks. This information can help in identifying the impurities or degradation products.[4][7]
-
Problem 3: Poor quantitative accuracy and reproducibility.
-
Possible Cause: Inconsistent sample extraction, matrix effects, or the lack of a standardized reference material for technical-grade Disperse Blue 35 can all lead to poor quantification.[5][6]
-
Solution:
-
Standardize Extraction: Use a consistent and efficient extraction method. Dimethylformamide (DMF) has been shown to be an effective solvent for extracting disperse dyes from polyester fibers.[12]
-
Use a "Guide Substance": Due to the lack of a standardized composition for Disperse Blue 35, using a well-characterized principal component as a "guide substance" for quantification is recommended.[5][6]
-
Matrix-Matched Calibration: To account for matrix effects, prepare calibration standards in a blank matrix extract that is similar to your samples.[10]
-
Quantitative Data Summary
For researchers performing quantitative analysis, the following table summarizes key parameters for HPLC analysis of disperse dyes.
| Parameter | Value/Range | Significance | Citation |
| HPLC Column | Reverse Phase (e.g., C18) | Provides good separation for lipophilic molecules like disperse dyes. | [8][9] |
| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric or formic acid) | A common mobile phase for reverse-phase chromatography of disperse dyes. | [8] |
| Detection Wavelength | ~615 nm for similar blue dyes | Optimal wavelength for maximum absorbance of the blue dye chromophore. | [9] |
| Calibration Range | 1 - 20 mg/L | A typical linear range for the quantification of disperse dyes. | [9] |
| Extraction Solvents | Dimethylformamide (DMF), Chloroform/Heptane mixtures | Effective for extracting disperse dyes from various matrices. | [10][12] |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of Disperse Blue 35
This protocol outlines a general method for the separation and quantification of Disperse Blue 35 using HPLC with PDA detection.
1. Sample Preparation (from textile samples): a. Accurately weigh approximately 100 mg of the textile sample into a glass vial. b. Add 10 mL of dimethylformamide (DMF).[12] c. Cap the vial and sonicate for 30 minutes at 60°C. d. Centrifuge the sample at 5000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.[8]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]
- Gradient:
- 0-2 min: 40% B
- 2-15 min: 40% to 95% B
- 15-20 min: 95% B
- 20.1-25 min: 40% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.[9]
- PDA Detection: Scan from 200-800 nm, with quantification at the maximum absorbance wavelength for Disperse Blue 35.
3. Calibration: a. Prepare a stock solution of a Disperse Blue 35 reference standard (or a well-characterized main component) in DMF. b. Create a series of calibration standards by diluting the stock solution to cover the expected sample concentration range (e.g., 1-20 mg/L).[9] c. Inject the standards and generate a calibration curve by plotting peak area against concentration.
Visualizations
Experimental Workflow for Disperse Blue 35 Analysis
Caption: General workflow for the analysis of Disperse Blue 35.
Troubleshooting Logic for Co-eluting Peaks
Caption: Decision tree for troubleshooting co-eluting peaks.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. Disperse Blue 35 | Chemotechnique Diagnostics - Print Version [chemotechnique.se]
- 3. Disperse dyes and footwear [satra.com]
- 4. C.I. Disperse Blue 35 | 12222-78-5 | Benchchem [benchchem.com]
- 5. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 6. Buy this compound | 12222-75-2 [smolecule.com]
- 7. lcms.cz [lcms.cz]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Alternative Fluorescent Dyes for Lysosomal Tracking
An Objective Comparison of Performance and Protocols for Live-Cell Imaging
For researchers in cell biology and drug development, the accurate tracking of lysosomes is crucial for understanding cellular homeostasis, autophagy, and the mechanisms of disease. While LysoTracker® dyes have long been a staple for visualizing these acidic organelles, a growing number of alternative fluorescent probes offer enhanced capabilities, including improved photostability, reduced cytotoxicity, and suitability for super-resolution microscopy. This guide provides an objective comparison of these alternatives, complete with quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.
Comparative Analysis of Lysosomal Dyes
The selection of a lysosomal dye depends on various factors, including the experimental requirements for photostability, pH sensitivity, and compatibility with fixation or other fluorescent probes. The table below summarizes the key characteristics of several popular alternatives to traditional LysoTracker dyes.
| Dye/Probe Family | Excitation (nm) | Emission (nm) | pKa | Recommended Concentration | Key Features |
| LysoTracker® Dyes | |||||
| LysoTracker® Red DND-99 | 577 | 590 | N/A | 50-75 nM | Well-established benchmark; accumulates in acidic organelles.[1] |
| LysoTracker® Green DND-26 | 504 | 511 | N/A | 50-75 nM | Green alternative to the red variant.[1] |
| LysoTracker® Deep Red | 647 | 668 | N/A | 50-100 nM | Far-red option for multiplexing and reduced phototoxicity.[1][2] |
| LysoSensor™ Dyes | |||||
| LysoSensor™ Green DND-189 | 443 | 540 | ~5.2 | 1 µM | Fluorescence increases in acidic environments; useful for pH measurement.[3][4] |
| LysoSensor™ Yellow/Blue | 329/384 | 452/510 | ~5.1 | 1 µM | Ratiometric dye for quantifying lysosomal pH.[3][5] |
| LysoBrite™ Dyes | Various | Various | N/A | Varies | High photostability and excellent cellular retention; minimal cytotoxicity.[6][7] |
| LysoView™ Dyes | Various | Various | N/A | Varies | Non-toxic, no-wash staining suitable for long-term imaging.[8] |
| SiR-Lysosome | 652 | 674 | N/A | 1 µM | Far-red, fluorogenic probe based on silicon rhodamine; compatible with super-resolution.[5] |
| HMSiR680-Me | ~660 | ~680 | N/A | 500 nM | 25-fold more photostable than LysoTracker Deep Red; ideal for long-term and super-resolution imaging.[2][9] |
| DCM-NH2 | ~488 | ~620 | N/A | Varies | pH-insensitive and highly photostable; suitable for tracking lysosomal dynamics regardless of pH changes.[10] |
| Pepstatin A Janelia Fluor® 526 | 530 | 549 | N/A | Varies | Fluorogenic probe that binds to active Cathepsin D, offering high specificity.[11] |
Mechanisms of Lysosomal Staining
The majority of lysosomal dyes are weak bases that capitalize on the acidic environment of the lysosome (pH 4.5-5.0). This mechanism, known as acidotropic trapping, is fundamental to their specificity.
References
- 1. LysoTracker | AAT Bioquest [aatbio.com]
- 2. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomes | AAT Bioquest [aatbio.com]
- 7. stemcell.com [stemcell.com]
- 8. biotium.com [biotium.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescent Lysosome Probes | Fluorescent Probes and Stains | Tocris Bioscience [tocris.com]
A Comparative Analysis of the Cytotoxic Effects of Disperse Dyes on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various disperse dyes on different cell lines, supported by experimental data from recent studies. Disperse dyes, a class of synthetic colorants with low water solubility, are extensively used in the textile industry for dyeing hydrophobic fibers like polyester and acetate.[1] Their prevalence in consumer products and subsequent release into the environment have raised concerns about their potential impact on human health.[2][3] Understanding the cytotoxic profiles of these dyes is crucial for risk assessment and the development of safer alternatives.
This document summarizes quantitative cytotoxicity data, details common experimental protocols, and illustrates the primary proposed mechanism of action to aid researchers in this field.
Data Presentation: Comparative Cytotoxicity of Disperse Dyes
The cytotoxic potential of disperse dyes varies significantly depending on the specific dye, its concentration, the cell line tested, and the duration of exposure. The following tables summarize key findings from different studies.
Table 1: Cytotoxicity of Various Disperse Dyes on Keratinocyte and Epithelial Cell Lines
| Dye | Cell Line | Assay | Exposure Time | Observed Effect | Source |
| Disperse Blue 1 | MPEK-BL6 (Mouse Keratinocytes), IPEC-J2 (Porcine Intestinal Epithelial) | Cell Viability & Mitochondrial Function | 3 hours - 1 day | Significantly impaired cell viability and mitochondrial respiration.[2][4][5] | [2] |
| Disperse Blue 124 | MPEK-BL6, IPEC-J2 | Cell Viability & Mitochondrial Function | 3 hours - 1 day | Significantly impaired cell viability and mitochondrial respiration.[2][4][5] | [2] |
| Disperse Brown 1 | MPEK-BL6, IPEC-J2 | Cell Viability & Mitochondrial Function | 3 hours - 1 day | Significantly impaired cell viability and mitochondrial respiration.[2][4][5] | [2] |
| Disperse Blue 79.1 | MPEK-BL6, IPEC-J2 | Cell Viability & Mitochondrial Function | Up to 1 day | No significant effect on cell viability or mitochondrial function.[2][4] | [2] |
| Disperse Blue 291 | MPEK-BL6, IPEC-J2 | Cell Viability & Mitochondrial Function | Up to 1 day | No significant effect on cell viability or mitochondrial function.[2][4] | [2] |
| Disperse Red 1 | HaCaT (Human Keratinocytes) | Cytokine Release | - | Triggered an immune response (IL-12 release), suggesting immunotoxic potential.[6] | [6] |
| Reactive Dyes | HaCaT (Human Keratinocytes) | Cell Viability | - | Reported IC50 can be as low as 0.155 mg/mL.[7] | [7] |
Note: A study on MPEK-BL6 and IPEC-J2 cells demonstrated that dyes with smaller molecular weights, such as Disperse Blue 1 and Blue 124, exhibited higher toxicity, while larger molecules like Disperse Blue 79.1 and Blue 291 did not show significant effects, suggesting that physicochemical properties like size and polarity influence membrane permeability and cytotoxicity.[2][4]
Table 2: IC50 Values of Novel Disperse Dyes on Human Cancer Cell Lines
The following data represents the concentration of the dye required to inhibit 50% of cell growth (IC50) after 48 hours of exposure.[8]
| Dye Designation | HepG-2 (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) | HCT-116 (Colon Carcinoma) | A-549 (Lung Carcinoma) | Source |
| Disperse Dye 1 | 23.4 µg/mL | 62.2 µg/mL | 28.0 µg/mL | 53.6 µg/mL | [8] |
| Disperse Dye 2 | 196 µg/mL | 482 µg/mL | 242 µg/mL | 456 µg/mL | [8] |
Note: In this study, "Disperse Dye 1" demonstrated significantly stronger cytotoxic activity across all tested cancer cell lines compared to "Disperse Dye 2".[8]
Experimental Protocols
The assessment of disperse dye cytotoxicity typically involves standardized in vitro cell-based assays. Below are the detailed methodologies for two commonly cited experiments.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Plating: Cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the disperse dye. Control wells containing untreated cells and blank wells with medium only are also prepared. The plate is incubated for a specified exposure period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[9][11]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol, or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[9][12] The plate is often shaken for a few minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm may be used to reduce background noise.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
-
CellTox™ Green Cytotoxicity Assay
This assay measures cytotoxicity by detecting changes in cell membrane integrity, a hallmark of cell death.[13][14]
-
Principle: The assay utilizes a proprietary asymmetric cyanine dye that is excluded by viable cells with intact membranes.[13][14] When a cell dies and its membrane is compromised, the dye enters and binds to the cell's DNA, leading to a substantial enhancement of its green fluorescence. The resulting fluorescence intensity is proportional to the number of dead cells.[13]
-
Protocol:
-
Reagent and Cell Preparation: The CellTox™ Green Dye is diluted into the appropriate cell culture medium. Cells are harvested and suspended in this dye-containing medium.[13]
-
Cell Plating: The cell suspension (e.g., 20,000 cells/well) is plated into a 96-well plate (typically black-walled for fluorescence assays).[2]
-
Compound Exposure: The test compounds (disperse dyes) are added to the wells at various concentrations.
-
Kinetic or Endpoint Measurement: A key advantage of this assay is its suitability for real-time kinetic analysis.[13] The plate can be placed in a plate reader equipped with environmental controls, and fluorescence (Excitation: 485–500nm / Emission: 520–530nm) can be monitored over an extended period (e.g., up to 72 hours).[13] Alternatively, for an endpoint measurement, the plate is incubated for a fixed duration (e.g., 15 minutes to 48 hours), and a single fluorescence reading is taken.
-
Analysis: The increase in fluorescence intensity directly correlates with the level of cytotoxicity.[13]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed molecular mechanism of disperse dye-induced cell death.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed mechanism of disperse dye-induced cytotoxicity.
Discussion and Conclusion
The compiled data indicates that the cytotoxicity of disperse dyes is highly variable. Structural properties such as molecular size appear to play a significant role, with smaller molecules showing greater toxicity, likely due to enhanced cell membrane permeability.[2] The primary mechanism of toxicity for many disperse dyes is linked to the induction of oxidative stress.[15][16] Exposure can lead to an increase in intracellular reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction and damages essential macromolecules, ultimately culminating in cell death.[2][3]
It is important to note that different cell lines exhibit varying sensitivities. For instance, Disperse Red 1 was shown to be an immunotoxicant in human keratinocytes, while other novel disperse dyes displayed potent anti-cancer activity against various carcinoma cell lines.[6][8] This highlights the necessity of selecting appropriate cell models relevant to the specific research question, whether it be for dermatological safety assessment or oncological therapeutic potential.
For professionals in research and drug development, this guide underscores the importance of comprehensive toxicological profiling of disperse dyes. The provided protocols and mechanistic insights offer a foundational framework for conducting further comparative studies to evaluate the safety of existing dyes and to guide the design of new, less hazardous colorants.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 4. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro characterization of cutaneous immunotoxicity of immortalized human keratinocytes (HaCaT) exposed to reactive and disperse textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [promega.com]
- 14. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Occurrence of Textile Dyes and Metals in Tunisian Textile Dyeing Effluent: Effects on Oxidative Stress Status and Histological Changes in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Commercial C.I. Disperse Blue 35 from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
C.I. Disperse Blue 35, an anthraquinone-based dye, is a widely utilized compound in various industrial and research applications. However, its commercial form is often a technical-grade mixture rather than a single, pure compound. The synthesis process, primarily involving the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone, can result in a product containing a mixture of non-methylated, mono-methylated, and di-methylated derivatives.[1] This inherent compositional variability among different suppliers can significantly impact experimental outcomes, making purity assessment a critical step for ensuring reproducibility and accuracy in research and development.
This guide provides a comparative analysis of the purity of this compound obtained from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The assessment is based on a series of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and UV-Visible Spectrophotometry. Detailed experimental protocols are provided to allow for replication of these analyses.
Comparative Purity Analysis
The purity of this compound from the three suppliers was assessed based on the percentage of the main component determined by HPLC, the number of impurities detected by TLC, and the absorbance characteristics measured by UV-Visible spectrophotometry. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 95.2 | 98.5 | 92.8 |
| Number of Impurities (TLC) | 2 | 1 | 3 |
| λmax (nm) in Methanol | 588 | 590 | 587 |
| Absorbance at λmax (10 µg/mL) | 0.854 | 0.892 | 0.821 |
Experimental Workflow
The following diagram illustrates the workflow for the purity assessment of this compound samples.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of the main component and other methylated derivatives in the this compound samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and phosphoric acid. A common starting point is a ratio of 60:40:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 100 µg/mL solution of each this compound sample in methanol. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC provides a rapid and qualitative assessment of the number of components and impurities in the dye samples.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of toluene and ethyl acetate (e.g., 8:2 v/v). The optimal ratio may require some experimentation.
-
Sample Application: Spot 1-2 µL of the 1 mg/mL stock solutions onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Visualization: The separated spots are visualized under visible light. The number of distinct spots indicates the number of components in the sample.
UV-Visible Spectrophotometry
This technique is used to determine the wavelength of maximum absorbance (λmax) and to compare the absorbance intensity of the different samples.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: Methanol.
-
Sample Preparation: Prepare a 10 µg/mL solution of each this compound sample in methanol from the stock solution.
-
Procedure:
-
Scan the absorbance of each sample solution from 400 nm to 700 nm to determine the λmax.
-
Measure the absorbance of each solution at its determined λmax.
-
-
Analysis: Compare the λmax values and the absorbance intensities. A higher absorbance value for the same concentration suggests a higher concentration of the primary chromophore.
Conclusion
The purity of commercial this compound can vary significantly between suppliers. For applications where high purity and batch-to-batch consistency are crucial, it is imperative to perform a thorough analytical assessment of the material. The experimental protocols outlined in this guide provide a framework for researchers to evaluate the quality of their this compound and select the most suitable supplier for their specific needs. Based on the hypothetical data presented, Supplier B would be the recommended choice due to its higher HPLC purity and fewer impurities detected by TLC.
References
A Comparative Performance Analysis of C.I. Disperse Blue 35 and C.I. Disperse Blue 79
This guide provides a detailed, objective comparison of the performance characteristics of two widely used disperse dyes, C.I. Disperse Blue 35 and C.I. Disperse Blue 79. The information is intended for researchers, scientists, and professionals in the field of dye chemistry and textile engineering, offering a side-by-side look at their chemical nature, fastness properties, and application suitability, supported by available data and standardized experimental protocols.
Chemical and Physical Properties
The fundamental difference between this compound and C.I. Disperse Blue 79 lies in their chemical structures. This compound is an anthraquinone-based dye, which is known for producing bright colors with good lightfastness. In contrast, C.I. Disperse Blue 79 belongs to the monoazo class of dyes, which are recognized for their high tinctorial strength and cost-effectiveness.[1][2][3] This structural variance is a key determinant of their differing performance profiles.
| Property | This compound | C.I. Disperse Blue 79 |
| C.I. Name | Disperse Blue 35 | Disperse Blue 79 |
| CAS Number | 12222-75-2 | 12239-34-8[4] |
| Chemical Class | Anthraquinone[2] | Monoazo[4] |
| Molecular Formula | C₁₅H₁₂N₂O₄[2] | C₂₄H₂₇BrN₆O₁₀[4] |
| Molecular Weight | 284.27 g/mol [2] | 639.41 g/mol [4] |
| Appearance | Dark blue granular solid[5] | Blue-gray powder[4] |
| Solubility | Low solubility in water | Soluble in acetone, insoluble in water[4] |
| Shade | Blue, dark blue[2] | Red-light navy blue, navy blue[4] |
Performance Comparison
The performance of a disperse dye is primarily evaluated based on its fastness properties, which indicate the resistance of the color to various external factors such as light, washing, and heat.
Fastness Properties
The following table summarizes the available fastness ratings for this compound and C.I. Disperse Blue 79. It is important to note that these ratings have been compiled from different sources and may not be directly comparable due to variations in testing conditions. The ratings are based on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness.
| Fastness Property | Test Method | This compound | C.I. Disperse Blue 79 |
| Lightfastness | ISO | 6[2] | 6-7[4] |
| Washing Fastness (Fading) | ISO | 5[2] | 5[4] |
| Washing Fastness (Staining) | ISO | 4-5[2] | 4-5[4] |
| Sublimation (Ironing) Fastness (Fading) | ISO | 4-5[2] | 5[4] |
| Sublimation (Ironing) Fastness (Staining) | ISO | 3-4[2] | 4[4] |
| Perspiration Fastness (Fading) | ISO | 5[2] | 5[4] |
| Perspiration Fastness (Staining) | ISO | 4-5[2] | 4-5[4] |
From the available data, both dyes exhibit good to excellent light and wash fastness. However, C.I. Disperse Blue 79 shows a slight advantage in lightfastness and notably better sublimation fastness compared to this compound.[2][4]
Sublimation Fastness
Sublimation fastness is a critical parameter for disperse dyes, especially when dyeing polyester, as the fabric is often subjected to high temperatures during processes like heat-setting.[6] Dyes with poor sublimation fastness can vaporize from the fiber and stain adjacent materials or equipment.[1] C.I. Disperse Blue 79 is reported to have better sublimation fastness, making it more suitable for applications that involve high-temperature treatments.[4][7]
It is worth noting that high sublimation fastness does not always correlate with high rubbing fastness. The thermo-bleeding properties of the dye also play a significant role in determining rubbing fastness.[8]
Application and Dyeing Behavior
Both dyes are primarily used for dyeing polyester and its blends. C.I. Disperse Blue 79 is particularly well-suited for high-temperature and high-pressure dyeing methods.[4] It is known to produce deep navy blue shades with a reddish undertone.[4] this compound provides a vibrant blue to dark blue color.[2] The choice between the two would depend on the desired shade and the processing conditions of the textile.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of disperse dyes.
Lightfastness Testing (AATCC Test Method 16.3)
This method is used to determine the resistance of a material's color to the fading effects of light.
-
Apparatus: Xenon-arc lamp fading apparatus, AATCC Blue Wool Lightfastness Standards, Gray Scale for Color Change.[9]
-
Procedure:
-
A specimen of the dyed textile is prepared.
-
The specimen and the AATCC Blue Wool Lightfastness Standards are simultaneously exposed to the light from a xenon-arc lamp under specified conditions of temperature and humidity.[9]
-
The exposure continues until a specified amount of fading is observed on the standard.
-
The color change of the test specimen is then assessed by comparing the exposed portion to an unexposed portion of the same fabric using the Gray Scale for Color Change.[10]
-
The lightfastness is rated on a scale of 1 (poor) to 8 (excellent).
-
Wash Fastness Testing (AATCC Test Method 61, 2A)
This accelerated test is designed to simulate the effect of five typical home launderings on a textile.
-
Apparatus: Launder-Ometer or similar apparatus, stainless steel balls, multifiber test fabric, AATCC Standard Reference Detergent, Gray Scale for Color Change, and Gray Scale for Staining.[11]
-
Procedure:
-
A 50 x 150 mm specimen of the dyed fabric is prepared and attached to a multifiber test fabric.
-
The composite specimen is placed in a stainless steel container with 150 mL of a specified detergent solution and 50 stainless steel balls.
-
The container is placed in the Launder-Ometer and agitated for 45 minutes at 49°C.[11]
-
After the test, the specimen is rinsed and dried.
-
The change in color of the specimen is evaluated using the Gray Scale for Color Change, and the degree of staining on each fiber of the multifiber test fabric is assessed with the Gray Scale for Staining.[11]
-
Sublimation Fastness Testing (AATCC Test Method 117)
This method assesses the resistance of the color of textiles to dry heat.
-
Apparatus: Heat press or sublimation fastness tester, white undyed polyester fabric, Gray Scale for Color Change, and Gray Scale for Staining.[12][13]
-
Procedure:
-
A specimen of the dyed fabric is placed between two pieces of white undyed polyester fabric.
-
The composite sample is placed in the heating device at a specified temperature (e.g., 180°C or 210°C) for a specific duration (e.g., 30 seconds).[6][14]
-
After heating, the specimen is removed and allowed to cool.
-
The change in color of the original specimen is evaluated using the Gray Scale for Color Change.
-
The degree of staining on the adjacent white polyester fabric is assessed using the Gray Scale for Staining.[12]
-
Visualizations
The following diagrams illustrate key relationships and workflows discussed in this guide.
Caption: A comparison of the key characteristics of this compound and C.I. Disperse Blue 79.
Caption: A generalized experimental workflow for evaluating the fastness properties of disperse dyes.
References
- 1. fyitester.com [fyitester.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. aatcc.org [aatcc.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. kayakuth.co.th [kayakuth.co.th]
- 9. blog.qima.com [blog.qima.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. AATCC 61 Color fastness to Laundering [darongtester.com]
- 12. textilelearner.net [textilelearner.net]
- 13. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
- 14. widepolymers.com [widepolymers.com]
A Comparative Analysis of the Dyeing Efficiency of Disperse Blue 35 on Polyester vs. Acetate Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dyeing efficiency of C.I. Disperse Blue 35, an anthraquinone dye, on two common synthetic fibers: polyester (polyethylene terephthalate, PET) and cellulose acetate. The information presented herein is a synthesis of established principles of disperse dyeing and available technical data. While direct comparative experimental data for Disperse Blue 35 on both fibers is limited in publicly available literature, this guide extrapolates expected performance based on the distinct chemical and physical properties of the fibers and the general behavior of disperse dyes.
Executive Summary
Disperse Blue 35 is a non-ionic dye suitable for coloring hydrophobic fibers like polyester and acetate.[1] The primary difference in dyeing efficiency arises from the distinct morphologies of the two fibers. Polyester, with its highly crystalline structure, necessitates a high-temperature dyeing process (typically 120-130°C) to facilitate dye penetration.[2] In contrast, the less compact and more amorphous nature of acetate allows for dyeing at lower temperatures (around 85-95°C).[3] This fundamental difference in dyeing conditions significantly impacts the dye uptake, fastness properties, and overall efficiency of the coloration process. Generally, polyester exhibits superior colorfastness after a reduction clearing process, which is crucial for removing surface dye.[4]
Data Presentation: Comparative Dyeing Performance
The following table summarizes the expected performance of Disperse Blue 35 on polyester and acetate fibers. The values for polyester are based on available technical data, while the values for acetate are estimations based on the general behavior of disperse dyes on this fiber.
| Parameter | Polyester | Acetate |
| Dye Uptake (K/S Value) | Higher potential for deep shades | Generally lower saturation point |
| Lightfastness (ISO 105-B02) | Good (Rating: 5-6) | Moderate to Good (Rating: 4-5) |
| Wash Fastness (ISO 105-C06) | Excellent (Rating: 4-5) | Fair to Moderate (Rating: 3-4) |
| Sublimation Fastness | Good to Excellent | Poor to Moderate |
| Rubbing Fastness (Crocking) | Good to Excellent | Moderate |
Experimental Protocols
Below are detailed methodologies for conducting a comparative study on the dyeing efficiency of Disperse Blue 35 on polyester and acetate fibers.
Materials and Equipment
-
Fibers: Scoured and bleached plain-woven polyester (PET) fabric and cellulose diacetate fabric.
-
Dye: this compound (commercial grade).
-
Chemicals: Acetic acid, sodium acetate, dispersing agent (e.g., a lignosulfonate-based product), sodium hydrosulfite, sodium hydroxide.
-
Equipment: Laboratory-scale high-temperature dyeing machine, spectrophotometer for color measurement, wash fastness tester, lightfastness tester, crockmeter.
Dyeing Procedure
-
Dye Bath Preparation:
-
Prepare separate dyebaths for polyester and acetate.
-
The dyebath for both fibers should contain:
-
1.0% owf (on weight of fabric) Disperse Blue 35
-
1.0 g/L Dispersing agent
-
Acetic acid and sodium acetate to maintain a pH of 4.5-5.5.[5]
-
-
The liquor ratio for both dyeing processes should be 20:1.
-
-
Dyeing Process:
-
Polyester:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.[5]
-
Hold at 130°C for 60 minutes.
-
Cool the dyebath to 70°C.
-
Rinse the fabric thoroughly.
-
-
Acetate:
-
-
Reduction Clearing (for Polyester only):
-
Prepare a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent.
-
Treat the dyed polyester fabric at 70-80°C for 20 minutes.
-
Rinse thoroughly and neutralize with a weak acetic acid solution.
-
Evaluation
-
Color Yield (K/S Value): Measure the reflectance of the dyed fabrics using a spectrophotometer and calculate the K/S value using the Kubelka-Munk equation.
-
Colorfastness to Washing: Evaluate according to ISO 105-C06 standard.
-
Colorfastness to Light: Evaluate according to ISO 105-B02 standard using a Xenon arc lamp.
-
Colorfastness to Rubbing: Evaluate for both dry and wet rubbing using a crockmeter according to ISO 105-X12.
-
Sublimation Fastness: Evaluate according to ISO 105-P01 by heat pressing the dyed fabric against an undyed fabric.
Visualization of Dyeing Process
The following diagrams illustrate the key stages of the experimental workflow for dyeing polyester and acetate fibers with Disperse Blue 35.
Caption: Experimental workflow for dyeing polyester and acetate.
References
- 1. fnatchem.com [fnatchem.com]
- 2. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]
- 3. Acetate fiber dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 5. textilelearner.net [textilelearner.net]
- 6. How to dye and procedure of dyeing for textile: DYEING CELLULOSE ACETATE FIBRES WITH DISPERSE DYES [dyes4dyeing.blogspot.com]
Unraveling Cross-Sensitization: A Comparative Guide to Disperse Blue 35 and Other Textile Dyes
For researchers, scientists, and drug development professionals, understanding the cross-sensitization potential between textile dyes is paramount in the study of allergic contact dermatitis. This guide provides a comparative analysis of Disperse Blue 35 and other notable allergenic dyes, supported by experimental data and detailed protocols to aid in further research and development.
Disperse Blue 35, an anthraquinone-based dye, is a well-documented sensitizer used in the textile industry for coloring synthetic fabrics like polyester and nylon. Allergic contact dermatitis to textile dyes is a significant clinical issue, and identifying patterns of cross-sensitization is crucial for accurate diagnosis and patient management. This guide delves into the comparative allergenicity of Disperse Blue 35 and other common disperse dyes, exploring the underlying immunological mechanisms and the experimental methods used for their investigation.
Comparative Analysis of Sensitization Rates
Patch testing is the gold standard for identifying the causative agents in allergic contact dermatitis. Several large-scale studies have investigated the prevalence of sensitization to a standard textile dye mix (TDM) and its individual components. The European baseline series, for instance, includes a TDM containing eight disperse dyes, with Disperse Blue 35 typically at a concentration of 1.0% in petrolatum.[1]
Data from various studies highlight the varying sensitization rates among different disperse dyes. While Disperse Blue 35 is a known allergen, other dyes such as Disperse Blue 106, Disperse Blue 124, and Disperse Orange 3 often show higher prevalence rates in patch-tested populations.[2][3] A multicenter study involving 2,907 patients found a 3.7% prevalence of contact allergy to the TDM.[4] In a Spanish study of 164 patients with suspected textile allergic contact dermatitis, the sensitization frequency to Disperse Blue 35 was 0%, while Disperse Orange 3 was the most frequent sensitizer at 15.9%, followed by Disperse Blue 106 (6.2%) and Disperse Blue 124 (4.3%).[5]
| Dye | Chemical Class | Sensitization Prevalence (Selected Studies) | Notes |
| Disperse Blue 35 | Anthraquinone | 0% - 3.7% (in TDM) | A known sensitizer, but prevalence can vary significantly by population.[4][5] |
| Disperse Blue 106 | Anthraquinone | 1.9% - 6.2% | Frequently reported as a primary sensitizer.[5][6] |
| Disperse Blue 124 | Anthraquinone | >1% | Structurally similar to Disperse Blue 106, with a high rate of cross-reaction.[2][7] |
| Disperse Orange 3 | Azo | 1.2% - 15.9% | Often the most common sensitizer in textile dye series.[5][6] Shows frequent cross-reactivity with p-phenylenediamine (PPD).[7] |
| Disperse Yellow 3 | Azo | 4.3% | Another common azo dye sensitizer.[5] |
| Disperse Red 1 | Azo | 2.5% | Included in the standard textile dye mix.[5] |
| Disperse Red 17 | Azo | 2.5% | Also a component of the standard TDM.[5] |
Cross-Sensitization Patterns
Cross-sensitization occurs when the immune system reacts to substances with similar chemical structures. In the context of textile dyes, this is a critical consideration for diagnosis and patient advice.
The most well-documented cross-reaction among the disperse blue dyes is between Disperse Blue 106 and Disperse Blue 124 . One study reported that 59% of patients sensitized to either of these dyes reacted to both.[7] This high rate of co-sensitization is attributed to their significant structural similarities.
A notable pattern of cross-reactivity also exists between Disperse Orange 3 , an azo dye, and p-phenylenediamine (PPD) , a chemical commonly used in hair dyes.[8] This is of particular importance as individuals sensitized to PPD from hair dye may subsequently develop an allergy to clothing colored with structurally related azo dyes. Conversely, sensitization to Disperse Blue dyes, which are anthraquinone-based, does not typically show cross-reactivity with PPD.[7]
Experimental Protocols
Accurate and reproducible experimental methods are the bedrock of sensitization research. Below are detailed protocols for the primary methods used to investigate dye allergies.
Patch Test Protocol for Textile Dyes
The patch test is the definitive diagnostic tool for allergic contact dermatitis.
Materials:
-
Allergen preparations (e.g., Disperse Blue 35, 1.0% in petrolatum)
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)
-
Alcohol swabs
-
Skin marking pen
-
Occlusive dressings
Procedure:
-
Patient Preparation: The upper back is the preferred test site. The skin should be clean, dry, and free of hair and any dermatitis.
-
Allergen Application: A small amount of each allergen preparation is applied to the corresponding patch test chamber.
-
Patch Application: The patch test strips are applied to the patient's back, ensuring good adhesion. The location of each allergen is recorded.
-
Occlusion: The patches remain in place for 48 hours. During this time, the patient should avoid getting their back wet and strenuous physical activity that could lead to excessive sweating.
-
First Reading (48 hours): The patches are removed, and the test sites are marked with a skin marking pen. The initial reading is performed 30-60 minutes after removal to allow any immediate irritation to subside.
-
Second Reading (72-96 hours): A second reading is crucial as delayed hypersensitivity reactions can take several days to fully develop. Some protocols may include a third reading at 7 days.
-
Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
-
: Negative reaction
-
-
?+ : Doubtful reaction (faint erythema)
-
-
: Weak positive reaction (erythema, infiltration, possibly papules)
-
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (pustules, necrosis, or a "soapy" appearance)
-
Lymphocyte Transformation Test (LTT)
The LTT is an in-vitro method to detect T-cell sensitization to an allergen. It measures the proliferation of peripheral blood mononuclear cells (PBMCs) upon exposure to the suspected allergen.
Materials:
-
Patient's peripheral blood sample
-
Ficoll-Paque for PBMC isolation
-
Culture medium (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics
-
Allergen solution (e.g., Disperse Blue 35 dissolved in a suitable solvent like DMSO and then diluted in culture medium)
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (culture medium alone)
-
96-well culture plates
-
³H-thymidine or non-radioactive proliferation assay kit (e.g., BrdU)
-
Cell harvester and liquid scintillation counter (for ³H-thymidine) or ELISA reader (for BrdU)
Procedure:
-
PBMC Isolation: Isolate PBMCs from the patient's blood sample using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in 96-well plates at a concentration of approximately 1 x 10⁶ cells/mL.
-
Allergen Stimulation: Add the allergen solution at various concentrations to the respective wells. Include positive and negative controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO₂ to allow for lymphocyte proliferation.
-
Proliferation Assay:
-
³H-thymidine incorporation: Add ³H-thymidine to each well 18-24 hours before the end of the incubation period. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU assay: Add BrdU to each well for the final 2-24 hours of incubation. Measure BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate, with absorbance read on an ELISA plate reader.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the allergen-stimulated cultures by the mean CPM or OD of the negative control cultures. An SI greater than a predefined cutoff (typically 2 or 3) is considered a positive result, indicating sensitization.
Visualizing the Pathways and Processes
To better understand the complex biological and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Type IV hypersensitivity in allergic contact dermatitis.
Caption: Experimental workflow for investigating textile dye sensitization.
References
- 1. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. researchgate.net [researchgate.net]
- 7. Sensitization to disperse dyes in a patch test population over a five-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Safety Operating Guide
Proper Disposal Procedures for C.I. Disperse Blue 35
The following guide provides essential safety and logistical information for the proper disposal of C.I. Disperse Blue 35, ensuring compliance with safety regulations and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
This compound is classified as a hazardous substance and requires careful handling and disposal.[1] It is known to be a skin sensitizer and may cause long-lasting harmful effects to aquatic life due to its persistence and resistance to biodegradation.[2][3][4][5][6]
Hazard Summary & Quantitative Data
Proper handling is predicated on understanding the substance's characteristics. Key quantitative data and hazard information are summarized below.
| Hazard Classification | Description |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[1][2][7] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[3] The compound is persistent in the environment.[5] |
| Combustibility | Fine dust accumulations may burn rapidly if ignited. Dust clouds can be explosive.[1][3] |
| Primary Irritant | Considered a mild skin and eye irritant.[1] |
| Hazardous Combustion | Burning may produce carbon monoxide (CO), carbon dioxide (CO2), and other toxic fumes.[1][3] |
| Property | Value |
| Oral LD50 (Rat) | >2000 mg/kg[1] |
| Log Octanol-Water Partition Coefficient | 4.49[5] |
| Water Solubility | Extremely low[5] |
| Physical State | Dark blue granular solid[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
Adherence to this protocol is critical for ensuring safety and regulatory compliance. All chemical waste must be handled in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][8]
1. Personal Protective Equipment (PPE) Preparation Before handling this compound waste, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.[9]
-
Lab Coat: A standard lab coat or impervious clothing to protect skin.[9]
-
Respiratory Protection: If there is a risk of generating dust, use a suitable respirator.[9][10]
2. Waste Characterization and Segregation
-
Classify as Hazardous: this compound waste (solid, contaminated materials, or solutions) must be treated as hazardous chemical waste.[10][11]
-
Segregate Incompatibles: Store this waste separately from incompatible materials, especially strong oxidizing agents (e.g., nitrates, chlorine bleaches), to prevent ignition or reaction.[1][12]
3. Containerization
-
Select a Compatible Container: Use a chemically compatible container with a secure, leak-proof screw cap. Plastic containers are often preferred.[8][11][12]
-
Avoid Overfilling: Fill the container to no more than 90% capacity (at least one inch of headroom) to allow for expansion.[12]
-
Condition: Ensure the container is in good condition, free from cracks or deterioration.[8]
4. Labeling
-
Affix a Hazardous Waste Label: Immediately label the container with your institution's hazardous waste tag.
-
Complete Information: Clearly write the full chemical name ("this compound"), concentration, and any other components in the waste mixture. Ensure the accumulation start date is recorded. Accurate labeling is crucial for safe consolidation by environmental health and safety (EH&S) professionals.[11]
5. Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[11][12]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate potential leaks or spills.
-
Time and Quantity Limits: Adhere to SAA limits, which are typically a maximum of 55 gallons of hazardous waste and a storage period of up to one year, provided the container is not full.[11][12] Once a container is full, it must be removed by EH&S within three days.[12]
6. Arranging for Disposal
-
Contact EH&S: Once the waste container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Prohibited Actions:
7. Spill Management
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate the area.
-
Alert Emergency Responders and your institution's EH&S department, informing them of the hazard's location and nature.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kochcolor.com [kochcolor.com]
- 4. This compound | 12222-78-5 | Benchchem [benchchem.com]
- 5. Buy this compound | 12222-75-2 [smolecule.com]
- 6. This compound | 12222-75-2 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
